6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
Description
The exact mass of the compound 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-3-5(4-1-2-4)8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXYFPEQCXJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-06-8 | |
| Record name | 6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-cyclopropylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented in a two-step sequence, commencing with the formation of a key β-ketoester intermediate, followed by a cyclocondensation reaction to yield the target pyrimidinedione, also known as 6-cyclopropyluracil. Detailed experimental protocols are provided, and all quantitative data is summarized for clarity.
Core Synthesis Pathway
The principal synthetic route to this compound involves two key transformations:
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate: This initial step involves the formation of the β-ketoester backbone, which incorporates the cyclopropyl moiety.
-
Cyclocondensation with Urea: The synthesized β-ketoester is then reacted with urea in a cyclocondensation reaction to form the final pyrimidinedione ring system.
Figure 1: Overall synthesis pathway for this compound.
Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
This crucial intermediate is synthesized via the acylation of a malonic acid derivative with cyclopropanecarbonyl chloride. One effective method involves the use of ethyl hydrogen malonate and a strong base like n-butyllithium.
Experimental Protocol
To a stirred solution of ethyl hydrogen malonate (180 mmol) in dry tetrahydrofuran (THF, 350 mL), cooled to -75 °C under a nitrogen atmosphere, is added dropwise 2.5 M n-butyllithium in hexane (363 mmol), ensuring the temperature remains below -55 °C.[1] The resulting suspension is warmed to approximately 0 °C and held at 0-10 °C for 20 minutes. Subsequently, the reaction mixture is recooled to -70 °C, and cyclopropanecarbonyl chloride (109 mmol) is added dropwise while maintaining the temperature below -60 °C.
The reaction mixture is then warmed to room temperature, diluted with diethyl ether (300 mL), and carefully quenched with a solution of concentrated hydrochloric acid (25 mL) in water (200 mL). The organic and aqueous layers are separated. The aqueous phase is extracted three times with diethyl ether. The combined organic extracts are washed with water and then with a saturated aqueous sodium bicarbonate solution. After drying over magnesium sulfate and filtering, the solvent is removed under reduced pressure to yield the crude product. Purification by vacuum distillation affords pure ethyl 3-cyclopropyl-3-oxopropanoate.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | ||
| Ethyl hydrogen malonate | 23.8 g (180 mmol) | [1] |
| n-Butyllithium (2.5 M in hexane) | 145 mL (363 mmol) | [1] |
| Cyclopropanecarbonyl chloride | 10.0 mL (11.5 g, 109 mmol) | [1] |
| Reaction Conditions | ||
| Solvent | Dry Tetrahydrofuran (THF) | [1] |
| Temperature | -75 °C to room temperature | [1] |
| Product Information | ||
| Yield (after distillation) | 9.8 g | [1] |
| Boiling Point | 88-92 °C at 5 mmHg | [1] |
Step 2: Synthesis of this compound
The final step involves the cyclocondensation of the prepared ethyl 3-cyclopropyl-3-oxopropanoate with urea. This reaction is analogous to the well-established synthesis of 6-methyluracil from ethyl acetoacetate and urea.[1]
Experimental Protocol
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.23 mol) in absolute ethanol. To this solution, ethyl 3-cyclopropyl-3-oxopropanoate (1.23 mol) is added, followed by a solution of urea (1.33 mol) in hot absolute ethanol. The mixture is then heated under reflux for a specified period. After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a strong acid, such as hydrochloric acid, which causes the product to precipitate. The solid is collected by filtration, washed with cold water, and then dried to yield this compound.
Note: This is a generalized procedure based on the synthesis of 6-methyluracil. Optimization of reaction times and temperatures may be necessary for the cyclopropyl analog.
Quantitative Data (Analogous Synthesis of 6-Methyluracil)
| Parameter | Value | Reference |
| Starting Materials | ||
| Ethyl acetoacetate | 160 g (1.23 mol) | [1] |
| Urea | 80 g (1.33 mol) | [1] |
| Sodium | 28 g (1.22 mol) | |
| Reaction Conditions | ||
| Solvent | Absolute Ethanol | [1] |
| Reaction | Reflux | |
| Product Information | ||
| Yield | 71-77% | [1] |
| Melting Point | Decomposes above 300 °C | [1] |
Experimental Workflow Visualization
Figure 2: Detailed experimental workflows for the two-step synthesis.
This guide provides a foundational pathway for the synthesis of this compound. Researchers should note that while the provided protocols are based on reliable literature, optimization of specific parameters for the cyclopropyl derivative may be required to achieve optimal yields and purity. Standard laboratory safety procedures should be followed at all times.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthetic route, and the potential biological context of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-cyclopropyluracil. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Core Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational models.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [PubChem][1] |
| Molecular Weight | 152.15 g/mol | [Vendor Data][2] |
| CAS Number | 21573-06-8 | [Vendor Data][1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 211-217 °C | [Vendor Data][2] |
| Boiling Point | Data not available | - |
Table 2: Chemical and Drug-Likeness Properties
| Property | Value | Source |
| pKa (acidic) | 5.17 ± 0.70 (Predicted) | [ChemBK][3] |
| LogP (Octanol-Water Partition Coefficient) | -0.9 to -0.4 (Predicted) | Multiple Computational Models |
| Solubility | Data not available | - |
| Hydrogen Bond Donors | 2 | [PubChem][4] |
| Hydrogen Bond Acceptors | 2 | [PubChem][4] |
| Rotatable Bond Count | 1 | [PubChem][4] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of uracil and its derivatives. The most common approach is the condensation of a β-ketoester with urea.
Proposed Synthesis of this compound
The synthesis can be envisioned as a one-pot reaction involving the condensation of ethyl 3-cyclopropyl-3-oxopropanoate with urea in the presence of a base, followed by acid-catalyzed cyclization and dehydration.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add urea followed by the dropwise addition of ethyl 3-cyclopropyl-3-oxopropanoate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation is complete, cool the mixture and acidify with concentrated hydrochloric acid to catalyze the cyclization and dehydration to form the pyrimidinedione ring.
-
Isolation: The product may precipitate out of the solution upon cooling and acidification. The precipitate can be collected by filtration, washed with cold water and diethyl ether to remove unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water to yield pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. A standard method for its experimental determination is the shake-flask method followed by UV-Vis spectroscopy.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Distilled water (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent and measure their absorbance at the wavelength of maximum absorption (λ_max) to generate a calibration curve.
-
Partitioning: Accurately weigh a small amount of the compound and dissolve it in either water or n-octanol. Add the other solvent to a separatory funnel in a defined ratio (e.g., 1:1).
-
Equilibration: Shake the funnel for a sufficient amount of time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully separate the aqueous and octanol phases. Measure the absorbance of the compound in each phase using a UV-Vis spectrophotometer.
-
Calculation: Using the calibration curve, determine the concentration of the compound in both the octanol (C_octanol) and aqueous (C_water) phases. The LogP is then calculated using the formula: LogP = log₁₀(C_octanol / C_water).
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a potential biological signaling pathway that could be influenced by this class of compounds.
Caption: Proposed synthetic workflow for this compound.
While the specific biological targets of this compound are not yet elucidated, a study on the closely related compound, 3-methyl-6-cyclopropyluracil, has demonstrated its ability to influence cell proliferation in vitro.[2] The MAPK/ERK pathway is a central regulator of cell proliferation, and the diagram below illustrates a simplified representation of this cascade. A compound with proliferative effects could potentially interact with components of this or similar pathways.
Caption: Simplified MAPK/ERK signaling pathway and a hypothetical point of modulation.
Biological Context and Potential Applications
The pyrimidine-2,4-dione (uracil) scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antiviral, anticancer, and antimicrobial effects. The incorporation of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, potency, and to introduce conformational rigidity.
Research on a methylated analog, 3-methyl-6-cyclopropyluracil, has shown that it can promote cell proliferation in vitro, suggesting potential applications in regenerative medicine.[2] This finding indicates that the 6-cyclopropyluracil core is biologically active and warrants further investigation to understand its mechanism of action and therapeutic potential. The specific biological targets and signaling pathways of this compound remain to be identified and represent an area for future research.
Conclusion
This compound is a molecule of interest at the intersection of nucleoside chemistry and modern medicinal chemistry. While comprehensive experimental data is still emerging, this guide provides a summary of its known properties, a scientifically sound basis for its synthesis, and a potential avenue for biological investigation based on the activity of a close analog. Further studies are required to fully characterize this compound and explore its potential as a therapeutic agent.
References
The Rising Therapeutic Potential of Pyrimidine-2,4-dione Derivatives: A Technical Guide
Introduction: The pyrimidine-2,4-dione scaffold, a core structure in natural and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent ability to interact with a wide range of biological targets has led to the development of derivatives with potent and diverse biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of novel pyrimidine-2,4-dione derivatives, with a focus on their anticancer, antiviral, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Quantitative Biological Activity Data
The biological evaluation of novel pyrimidine-2,4-dione derivatives has yielded a wealth of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize the inhibitory activities of representative compounds against various cancer cell lines, viruses, and microbial strains.
Anticancer Activity
The anticancer potential of pyrimidine-2,4-dione derivatives has been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are presented below, demonstrating the cytotoxic efficacy of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 9k | A549 (Lung) | 2.14 | [1] |
| HCT-116 (Colon) | 3.59 | [1] | |
| PC-3 (Prostate) | 5.52 | [1] | |
| MCF-7 (Breast) | 3.69 | [1] | |
| 13f | A549 (Lung) | 1.98 | [1] |
| HCT-116 (Colon) | 2.78 | [1] | |
| PC-3 (Prostate) | 4.27 | [1] | |
| MCF-7 (Breast) | 4.01 | [1] | |
| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [2] |
| 3d | HeLa (Cervical) | GI50: 0.03 | [3] |
| 8a | PC-3 (Prostate) | 7.98 | [4] |
| 8d | A-549 (Lung) | 7.23 | [4] |
| PC-3 (Prostate) | 7.12 | [4] | |
| 9a | PC-3 (Prostate) | 9.26 | [4] |
| S2 (PARP-1 Inhibitor) | MCF-7 (Breast) | 0.66 | [5] |
| HCT116 (Colon) | 2.76 | [5] | |
| S7 (PARP-1 Inhibitor) | MCF-7 (Breast) | 0.89 | [5] |
| HCT116 (Colon) | 3.12 | [5] |
Antiviral Activity
Novel pyrimidine-2,4-dione derivatives have emerged as potent inhibitors of viral replication, targeting key viral enzymes. The data below summarizes their activity against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
| Compound/Derivative | Virus | Assay | IC50 / EC50 | Reference |
| 17 | SARS-CoV-2 (JN.1 variant) | Antiviral Activity | EC50 < 2 nM | [6] |
| SARS-CoV-2 Mpro | Enzyme Inhibition | IC50 = 21.1 nM | [6] | |
| 6a-c | HIV-1 | RT Inhibition | Nanomolar range | [7] |
| HIV-1 | Infection Inhibition | Low micromolar range | [7] |
Antimicrobial Activity
The antimicrobial properties of pyrimidine-2,4-dione derivatives have been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and zone of inhibition are key parameters for assessing their efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |
| OBP01 | S. aureus (Gram +) | 9 mm | |
| B. subtilis (Gram +) | 8 mm | ||
| E. coli (Gram -) | 20 mm | ||
| P. aeruginosa (Gram -) | 17 mm | ||
| OBP03 | S. aureus (Gram +) | 5 mm | |
| B. subtilis (Gram +) | 10 mm | ||
| E. coli (Gram -) | 12 mm | ||
| P. aeruginosa (Gram -) | 18 mm | ||
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive & Gram-negative bacteria | MIC: 8 | [3] |
| C. albicans | MIC: 0.25 | [3] | |
| C6 | E. coli, P. aeruginosa, S. aureus | MIC: 32, 64 | |
| C22 | E. coli, P. aeruginosa, S. aureus | MIC: 32, 64 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. This section provides comprehensive methodologies for key in vitro assays used to evaluate the biological activities of pyrimidine-2,4-dione derivatives.
General Synthesis of Pyrimidine-2,4-dione Derivatives
A common method for the synthesis of the pyrimidine-2,4-dione core involves the condensation of a substituted urea with a β-keto ester, such as diethyl malonate, in the presence of a base.[6] Further modifications can be introduced at various positions of the pyrimidine ring to generate a library of novel derivatives.
Materials:
-
Substituted urea
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add the substituted urea and diethyl malonate.
-
Reflux the reaction mixture for several hours (e.g., 7 hours at 110°C), monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
After completion, cool the mixture and acidify with concentrated hydrochloric acid.
-
Evaporate the solvent under reduced pressure.
-
Add ethanol to the residue and heat the mixture.
-
Filter the hot mixture and wash the solid with ethanol.
-
Concentration of the filtrate yields the substituted barbituric acid, which can be further modified. For example, chlorination followed by substitution with an appropriate amine.[6]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (pyrimidine-2,4-dione derivatives)
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value of the test compounds.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
Standard antimicrobial agent (positive control)
-
96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to the final desired concentration.
-
Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity: SARS-CoV-2 Plaque Reduction Neutralization Assay (PRNT)
The PRNT is the gold standard for determining the neutralizing antibody titers against a virus and can be adapted to evaluate the efficacy of antiviral compounds.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Complete cell culture medium
-
Infection medium (low serum medium)
-
Test compounds
-
Semi-solid overlay (e.g., containing carboxymethylcellulose or Avicel)
-
Crystal violet solution
-
Formalin
-
96-well plates
Procedure:
-
Seed Vero E6 cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in infection medium.
-
In a separate plate, mix the diluted compounds with a known amount of SARS-CoV-2 virus and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Remove the culture medium from the Vero E6 cell monolayer and infect the cells with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
After a 1-hour adsorption period, remove the inoculum and add a semi-solid overlay to each well to restrict the spread of the virus to adjacent cells.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin (DIG)-labeled dUTP
-
Anti-DIG antibody conjugated to an enzyme (e.g., peroxidase)
-
Substrate for the enzyme (e.g., TMB for peroxidase)
-
Test compounds
-
Streptavidin-coated microplates
Procedure:
-
Immobilize the biotinylated oligo(dT) primer onto the streptavidin-coated microplate wells.
-
Add the poly(A) template to the wells.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds, recombinant HIV-1 RT, and the dNTP mix (containing DIG-dUTP) to the wells. Include a no-enzyme control and a no-compound control.
-
Incubate the plate to allow for the synthesis of the DIG-labeled DNA strand.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-peroxidase conjugate and incubate.
-
Wash the plate again and add the peroxidase substrate.
-
Measure the resulting colorimetric signal using a microplate reader.
-
Calculate the percentage of RT inhibition and determine the IC50 value of the test compounds.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel pyrimidine-2,4-dione derivatives often involves elucidating their effects on key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the relevant pathways and a general experimental workflow.
Conclusion
The pyrimidine-2,4-dione scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the continued exploration and development of these promising compounds. The versatility of this scaffold, coupled with the growing understanding of its mechanisms of action, ensures that pyrimidine-2,4-dione derivatives will remain a significant focus of drug discovery efforts for the foreseeable future. Further investigation into structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to translate the in vitro potential of these compounds into clinically effective therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemijournal.com [chemijournal.com]
Unraveling the Antiviral Potential of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione: A Mechanistic and Methodological Guide
For Immediate Release
This technical whitepaper provides a comprehensive overview of the hypothetical mechanism of action for the antiviral activity of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione. Geared towards researchers, scientists, and professionals in drug development, this document outlines potential molecular interactions, key signaling pathways, and detailed experimental protocols for investigating its efficacy. While specific research on the antiviral properties of this compound is emerging, this guide draws upon the established activities of related pyrimidine analogs to propose a scientifically grounded framework for future investigation.
Executive Summary
Pyrimidine derivatives are a cornerstone of antiviral therapy, with many approved drugs functioning as nucleoside analogs that disrupt viral replication. This compound, a member of this class, presents a promising scaffold for the development of novel antiviral agents. This document explores its potential mechanisms of action, focusing on two primary hypotheses: inhibition of viral nucleic acid synthesis and modulation of host cell pyrimidine biosynthesis. We provide structured tables for the presentation of quantitative data, detailed experimental methodologies for key assays, and visual diagrams of putative signaling pathways and experimental workflows to guide further research and development.
Proposed Mechanism of Action
The antiviral activity of pyrimidine analogs can be broadly categorized into two main mechanisms: direct inhibition of viral enzymes and disruption of host cell metabolic pathways essential for viral replication.
2.1 Hypothesis 1: Direct Inhibition of Viral Polymerase
A primary proposed mechanism is the role of this compound as a nucleoside analog. Following cellular uptake, the compound could be phosphorylated by host or viral kinases to its triphosphate form. This active metabolite may then act as a competitive inhibitor of viral DNA or RNA polymerases, leading to chain termination upon incorporation into the growing nucleic acid strand.[1][2][3] This mechanism is common for many antiviral drugs.[1][2][3]
2.2 Hypothesis 2: Inhibition of Host Pyrimidine Biosynthesis
Alternatively, this compound could exert its antiviral effect by targeting host cell enzymes involved in the de novo pyrimidine biosynthesis pathway. By inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), the compound could deplete the intracellular pool of pyrimidine nucleotides available for viral replication. This would create an antiviral state within the host cell, independent of direct interaction with viral proteins.[4]
A diagram illustrating the potential signaling pathways is presented below:
Quantitative Data Presentation
To facilitate the comparison of antiviral efficacy and cytotoxicity, all quantitative data should be summarized in a standardized tabular format.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | e.g., HSV-1 | Vero | Data | Data | Data |
| This compound | e.g., Influenza A | MDCK | Data | Data | Data |
| This compound | e.g., SARS-CoV-2 | Vero E6 | Data | Data | Data |
| Positive Control (e.g., Acyclovir) | HSV-1 | Vero | Data | Data | Data |
Table 1: Template for Summarizing Antiviral Activity and Cytotoxicity Data. EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces viable cell number by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the antiviral activity and mechanism of action of this compound.
4.1 Plaque Reduction Assay
This assay is a standard method for determining the antiviral efficacy of a compound.[5]
-
Cell Seeding: Plate host cells (e.g., Vero, MDCK) in 6-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., 0.01) for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum and overlay the cells with medium containing the different concentrations of the test compound and a gelling agent (e.g., methylcellulose).
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.[4]
-
Analysis: Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
4.2 Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compound on host cell viability.
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the CC50 value by determining the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
4.3 Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.[4]
-
Experimental Setup: Infect cell monolayers with the virus.
-
Compound Addition: Add a fixed, effective concentration of this compound at different time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h).
-
Virus Yield Measurement: At a late time point post-infection (e.g., 24h), harvest the supernatant and determine the viral titer using a plaque assay or TCID50 assay.
-
Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral titer when the compound is added at a specific time window suggests inhibition of that particular stage of the viral life cycle (e.g., entry, replication, egress).
A generalized workflow for these experimental protocols is depicted below:
Conclusion
This compound represents a molecule of interest for antiviral drug discovery. Based on the known mechanisms of related pyrimidine analogs, it is plausible that this compound functions either as a direct-acting antiviral by inhibiting viral polymerases or as a host-targeting agent by disrupting pyrimidine biosynthesis. The experimental protocols and data presentation formats outlined in this whitepaper provide a robust framework for the systematic evaluation of its antiviral potential and the elucidation of its precise mechanism of action. Further investigation is warranted to validate these hypotheses and to determine the full therapeutic potential of this and related compounds.
References
6-Cyclopropylpyrimidine-2,4(1H,3H)-dione: A Technical Overview of a Niche Pyrimidine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, a molecule belonging to the broad class of pyrimidine-2,4-diones, commonly known as uracils. While specific research on the discovery and history of this particular derivative is limited in publicly available literature, this document synthesizes information on its synthesis, potential biological activities, and experimental protocols by drawing parallels with closely related 6-substituted uracil analogues. The pyrimidine-2,4-dione core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The introduction of a cyclopropyl group at the 6-position offers unique structural and electronic properties that may influence its biological profile. This guide aims to serve as a foundational resource for researchers interested in the potential of this compound and its derivatives in drug discovery and development.
Introduction
Pyrimidine-2,4(1H,3H)-dione, or uracil, and its derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry.[1] These structures are integral components of nucleic acids and have been successfully exploited as scaffolds for a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. The substituent at the 6-position of the uracil ring plays a crucial role in determining the molecule's biological activity and target specificity.
This compound (CAS Number: 21573-06-8) is a derivative characterized by the presence of a cyclopropyl ring at the C6 position. This small, strained ring system is known to impart unique conformational rigidity and electronic properties to molecules, which can lead to enhanced binding affinity for biological targets and improved metabolic stability. Despite its intriguing structure, dedicated studies on the discovery, history, and specific biological activities of this compound are scarce. This guide, therefore, leverages data from analogous 6-substituted uracils to provide a predictive and informative overview.
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented, its synthesis can be inferred from general methods established for 6-substituted uracils. A common and effective strategy involves the condensation of a β-keto ester with urea or a urea derivative.
General Synthetic Approach
A plausible synthetic route for this compound is the condensation of ethyl 3-cyclopropyl-3-oxopropanoate with urea in the presence of a base, such as sodium ethoxide. This method is a well-established procedure for the synthesis of 6-substituted uracils.[2]
Experimental Protocol: General Synthesis of 6-Substituted Uracils
This protocol is a generalized procedure based on the synthesis of similar 6-alkyluracils and can be adapted for the synthesis of this compound.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Urea
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, an equimolar amount of urea is added and stirred until dissolved.
-
Ethyl 3-cyclopropyl-3-oxopropanoate is then added dropwise to the reaction mixture.
-
The mixture is refluxed for several hours (typically 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (a multiplet in the upfield region), the C5-proton of the uracil ring (a singlet), and the N-H protons (broad singlets, exchangeable with D₂O). |
| ¹³C NMR | Resonances for the cyclopropyl carbons, and the carbonyl (C2 and C4) and olefinic (C5 and C6) carbons of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₈N₂O₂: 152.15 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (two distinct bands for the two carbonyl groups), and C=C stretching. |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Table 1: Analytical Characterization of this compound.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are limited. However, research on other 6-substituted uracils provides valuable insights into its potential therapeutic applications. The nature of the substituent at the 6-position significantly influences the biological activity profile.
A study investigating the in vitro proliferative activity of various 6-substituted uracil derivatives on immortalized lung cells identified 3-methyl-6-cyclopropyluracil as a compound demonstrating a high level of cell proliferation.[2][3] This suggests a potential role for 6-cyclopropyl substituted uracils in tissue regeneration.[3]
The broader class of pyrimidine-2,4-dione derivatives has been explored for a wide range of pharmacological activities, including:
-
Anticancer Activity: Many uracil derivatives, such as 5-fluorouracil, are established anticancer agents. The 6-position has been a target for modification to develop novel anticancer compounds.
-
Antiviral Activity: 6-substituted uracils have been investigated as inhibitors of viral enzymes, such as DNA polymerase.[4]
-
Antimicrobial Activity: Pyrimidinedione derivatives have shown promise as antibacterial and antifungal agents.
The presence of the cyclopropyl group in this compound could potentially enhance its activity in one or more of these areas due to its unique stereoelectronic properties. Further biological evaluation is necessary to determine its specific pharmacological profile.
Experimental Workflows and Signaling Pathways
Given the lack of specific data on the mechanism of action of this compound, this section provides a generalized experimental workflow for its biological evaluation, based on the known activities of related compounds.
General Biological Evaluation Workflow
The following diagram illustrates a typical workflow for the initial biological screening of a novel 6-substituted pyrimidinedione derivative.
Caption: A generalized workflow for the biological evaluation of a novel pyrimidine derivative.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, based on the activities of other pyrimidinediones, it could potentially interact with pathways involved in cell proliferation, such as the MAP kinase pathway, or pathways related to DNA synthesis and repair. The diagram below illustrates a simplified representation of a generic cell signaling pathway that could be investigated.
Caption: A hypothetical interaction of the compound with a cellular signaling pathway.
Conclusion and Future Directions
This compound represents an under-investigated molecule within the pharmacologically significant class of pyrimidine-2,4-diones. While its specific discovery and history remain obscure, established synthetic methodologies for 6-substituted uracils provide a clear path for its preparation and derivatization. The limited available data, particularly the observed proliferative activity of a methylated analogue, suggests potential applications in regenerative medicine.
Future research should focus on the definitive synthesis and thorough characterization of this compound. Comprehensive biological screening against a panel of cancer cell lines, viral targets, and microbial strains is warranted to elucidate its full therapeutic potential. Mechanistic studies to identify its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. This technical guide serves as a starting point to encourage and facilitate further exploration of this promising, yet enigmatic, compound.
References
Spectroscopic analysis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine-2,4-dione (uracil) scaffold in biologically active molecules. The incorporation of a cyclopropyl group at the C6 position can significantly influence the molecule's conformational properties, metabolic stability, and biological activity. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its structure.
This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide presents predicted data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring these spectra are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data for the pyrimidine-2,4-dione core and for cyclopropyl moieties attached to sp²-hybridized carbon atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11.0 - 11.5 | Broad Singlet | 1H | N1-H |
| ~ 10.5 - 11.0 | Broad Singlet | 1H | N3-H |
| ~ 5.5 - 5.8 | Singlet | 1H | C5-H |
| ~ 1.5 - 1.8 | Multiplet | 1H | Cyclopropyl CH |
| ~ 0.8 - 1.2 | Multiplet | 4H | Cyclopropyl CH₂ |
Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 - 165 | C4=O |
| ~ 150 - 152 | C2=O |
| ~ 148 - 150 | C6 |
| ~ 100 - 102 | C5 |
| ~ 12 - 15 | Cyclopropyl C H |
| ~ 8 - 10 | Cyclopropyl C H₂ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (Solid State, e.g., KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3250 | Medium, Broad | N-H Stretching |
| 3000 - 3100 | Medium | C-H Stretching (Aromatic/Vinylic & Cyclopropyl) |
| 2850 - 2960 | Weak | C-H Stretching (Aliphatic) |
| ~ 1710 | Strong | C4=O Stretching (Amide) |
| ~ 1660 | Strong | C2=O Stretching (Amide) |
| ~ 1630 | Medium | C=C Stretching |
| ~ 1450 | Medium | CH₂ Scissoring (Cyclopropyl) |
| ~ 1020 | Medium | Cyclopropyl Ring Breathing |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 124 | Medium | [M - CO]⁺ |
| 111 | Medium | [M - C₃H₅]⁺ (Loss of cyclopropyl) |
| 83 | High | [M - HNCO - C₂H₂]⁺ |
| 69 | Medium | [C₃H₅N₂O]⁺ |
| 42 | High | [HNCO]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument-specific parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent will depend on the sample's solubility.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should cover the expected proton signals.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): A delay of 2 seconds is common.
-
Spectral Width (sw): A spectral width of 200-240 ppm, centered around 100-120 ppm, will encompass the expected carbon signals.
-
Processing: Apply a Fourier transform and phase the spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Sample Preparation (for Electron Ionization - EI)
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.
Data Acquisition (EI-MS)
-
The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, and the data is plotted as a mass spectrum.
Workflow and Data Integration
The spectroscopic analysis of a novel compound like this compound follows a logical workflow. Each technique provides complementary information that, when combined, allows for an unambiguous structure elucidation and confirmation of purity.
Caption: Workflow for Spectroscopic Analysis.
This integrated approach, starting with sample preparation and followed by the application of complementary spectroscopic techniques, is fundamental in chemical research and drug development. The data from NMR provides the carbon-hydrogen framework, IR identifies the functional groups present, and mass spectrometry confirms the molecular weight and elemental composition. Together, they provide a comprehensive characterization of the molecule's structure.
A Technical Guide to the Solubility and Stability of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the solubility and stability of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is not extensively available in public literature. This guide therefore provides a comprehensive framework of established experimental protocols and best practices for determining these critical physicochemical properties for a novel pyrimidine derivative of this class. The data presented in the tables are illustrative and intended to serve as a template for data acquisition and presentation.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine-dione core, a structure analogous to the nucleobase uracil, with a cyclopropyl substituent at the 6-position. In drug discovery and development, a thorough understanding of a compound's solubility and stability is paramount. These properties fundamentally influence bioavailability, formulation design, storage conditions, and the overall therapeutic potential of a new chemical entity (NCE). This technical guide outlines the standard methodologies for evaluating the solubility and degradation profile of this compound, providing researchers with the necessary protocols to generate critical data for advancing a candidate compound.
Part 1: Solubility Determination
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability.[1] It is typically determined in a range of aqueous and organic solvents relevant to pharmaceutical formulation and biological systems. Two key types of solubility are measured: thermodynamic and kinetic.
Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium or thermodynamic solubility.[2][3] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO). A 5-fold excess is typically sufficient.[2]
-
Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker or incubator (e.g., at 25°C and 37°C) for a sufficient duration to reach equilibrium.[4] This period can range from 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[2][5]
-
Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Separate the saturated solution from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]
-
Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[1][3]
-
Calibration: Determine the concentration by comparing the analytical response to a calibration curve prepared from known concentrations of the compound.[5]
Experimental Protocol 2: Kinetic Solubility Assay
Kinetic solubility is often measured in high-throughput screening during early drug discovery.[1][6][7] It measures the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO) upon addition to an aqueous buffer.[5][7]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[7]
-
Dilution: Dispense the DMSO stock solution into a 96-well microplate. Add the desired aqueous buffer (e.g., PBS pH 7.4) to achieve the target compound concentrations, ensuring the final DMSO concentration is low (typically 1-2%) to minimize co-solvent effects.[6][8]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.[5][6]
-
Detection of Precipitation: Determine the concentration at which precipitation occurs. This can be done by:
-
Quantification: Calculate the solubility based on the highest concentration that remains in solution, determined against a calibration curve.
Data Presentation: Solubility
Quantitative solubility data should be summarized for clear comparison across different conditions.
Table 1: Hypothetical Thermodynamic Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | 25 | 0.5 | 3.01 |
| PBS (pH 7.4) | 25 | 0.8 | 4.81 |
| 0.1 M HCl (pH 1.2) | 25 | 0.4 | 2.41 |
| 0.01 M NaOH (pH 12) | 25 | 5.2 | 31.29 |
| Ethanol | 25 | 15.0 | 90.26 |
| DMSO | 25 | >200 | >1203 |
| PBS (pH 7.4) | 37 | 1.1 | 6.62 |
(Note: Molecular Weight of this compound = 166.17 g/mol . Values are illustrative.)
Part 2: Chemical Stability Assessment
Stability testing is crucial for identifying degradation pathways, determining shelf-life, and developing a stable formulation.[9] Forced degradation (or stress testing) is performed to intentionally degrade the compound under more severe conditions than accelerated stability testing to quickly identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][11]
Experimental Protocol 3: Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions including hydrolysis, oxidation, photolysis, and heat, as recommended by ICH guidelines.[11] A target degradation of 5-20% is generally considered optimal for validating the analytical method.[12]
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system for each condition.[10]
-
Acidic Hydrolysis:
-
Condition: Treat the sample with 0.1 M HCl.
-
Procedure: Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[10] Cool, neutralize with an equivalent amount of base, and dilute for analysis.
-
-
Alkaline Hydrolysis:
-
Condition: Treat the sample with 0.1 M NaOH.
-
Procedure: Incubate at room or elevated temperature (e.g., 60°C) for a defined period.[10] Cool, neutralize with an equivalent amount of acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Condition: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Procedure: Store at room temperature for a set period (e.g., 24 hours). Dilute for analysis.
-
-
Thermal Degradation:
-
Condition: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C).
-
Procedure: Monitor for degradation over several days. For solutions, heat at a controlled temperature (e.g., 80°C) and analyze at various time points.
-
-
Photolytic Degradation:
-
Condition: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Procedure: Use a calibrated photostability chamber. A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate light-induced degradation from thermal degradation.
-
-
Analysis: All stressed samples are analyzed using a developed and validated stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products.[13][14] Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.
Data Presentation: Stability
Forced degradation results are tabulated to show the extent of degradation and the formation of impurities under each stress condition.
Table 2: Hypothetical Forced Degradation Stability Data for this compound
| Stress Condition | Duration/Temp | Assay of Parent (%) | Major Degradation Product (RRT) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl | 8 h @ 60°C | 92.5 | 0.75 | 7.2 | 99.7 |
| 0.1 M NaOH | 2 h @ 60°C | 85.1 | 0.68, 0.82 | 14.5 | 99.6 |
| 3% H₂O₂ | 24 h @ RT | 96.3 | 1.15 | 3.5 | 99.8 |
| Heat (Solid) | 5 days @ 80°C | 99.1 | Not Detected | 0.8 | 99.9 |
| Photolysis (Solution) | ICH Q1B | 94.8 | 0.91 | 5.0 | 99.8 |
(Note: RRT = Relative Retention Time. Mass Balance = [% Assay of Parent + % Total Impurities]. Values are illustrative.)
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the comprehensive solubility and stability characterization of a new chemical entity like this compound.
Caption: Experimental workflow for physicochemical characterization.
Potential Degradation Pathways
This diagram illustrates the logical relationships between different stress factors and the potential chemical degradation pathways for a pyrimidine-dione scaffold. The pyrimidine ring is susceptible to hydrolysis, particularly at the amide bonds, and oxidation.
Caption: Potential degradation pathways for pyrimidine-diones.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. jetir.org [jetir.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Tautomerism in 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tautomeric properties of 6-cyclopropylpyrimidine-2,4(1H,3H)-dione, a substituted uracil analog. Understanding tautomerism is critical in drug development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and target interactions. This document synthesizes theoretical principles with experimental data from analogous compounds to provide a comprehensive overview.
Introduction to Tautomerism in Pyrimidinediones
This compound, also known as 6-cyclopropyluracil, belongs to the pyrimidinedione class of heterocyclic compounds. Like its parent compound, uracil, it can theoretically exist in several tautomeric forms arising from proton migration between nitrogen and oxygen atoms. The principal forms include the diketo, keto-enol, and dienol isomers.
Under physiological conditions, RNA bases like uracil exist predominantly in their keto and amino forms (major tautomers), while the enol and imino forms are rare (minor tautomers).[1] The equilibrium between these forms is crucial, as the presence of minor tautomers has been implicated in spontaneous point mutations during nucleic acid replication. The substitution at the C6 position with a cyclopropyl group can influence the electronic properties and steric environment of the pyrimidine ring, potentially affecting the tautomeric equilibrium.
Predominant Tautomeric Form
For uracil and its simple derivatives, the canonical diketo tautomer, pyrimidine-2,4(1H,3H)-dione, is overwhelmingly the most stable and predominant form in both the gas phase and solution.[2][3][4] This stability is supported by a wealth of experimental and computational data. Mass spectrometry studies of uracil and its methylated derivatives in the gas phase confirm that the diketo structure is the major tautomer, with minor contributions from two keto-enol forms.[3] The fundamental principles governing uracil's tautomerism are directly applicable to its 6-substituted derivatives. The presence of the electron-donating cyclopropyl group at the C6 position is not expected to fundamentally shift the equilibrium away from the highly stable diketo form.
Quantitative Data Summary
While specific quantitative data for the tautomeric equilibrium of this compound is not extensively published, the relative energies of the parent uracil tautomers, determined through computational chemistry, provide a reliable baseline. Furthermore, NMR data for a closely related analog, 3-methyl-6-cyclopropyluracil, offers strong experimental support for the diketo structure's prevalence.
Table 1: Calculated Relative Energies of Uracil Tautomers
Computational studies consistently show the diketo form (U1) to be the most stable. The energy difference to the next most stable keto-enol tautomers is significant, indicating a low population of these forms at equilibrium.
| Tautomer ID | Tautomer Name | Structure | Relative Energy (kcal/mol) |
| U1 | 2,4-Dioxo (Diketo) | Pyrimidine-2,4(1H,3H)-dione | 0.00 |
| U2 | 2-Hydroxy-4-oxo | 2-Hydroxypyrimidin-4(3H)-one | ~9.6 |
| U3 | 4-Hydroxy-2-oxo | 4-Hydroxypyrimidin-2(1H)-one | ~9.8 |
| U4 | 2,4-Dihydroxy (Dienol) | Pyrimidine-2,4-diol | ~17.9 |
Data synthesized from computational studies on uracil.[4] The exact energy values can vary slightly depending on the computational method and basis set used.
Table 2: NMR Spectroscopic Data for 3-Methyl-6-cyclopropyluracil
The following NMR data for a close derivative provides strong evidence for the diketo structure. The presence of signals for N(1)H and the absence of signals for O-H protons are characteristic of the dioxo form.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Assignment |
| ¹H | 11.772 | s | N(1)H |
| 5.618 | s | C(5)H | |
| 1.196 | s | CH₃ (at N3) | |
| ¹³C | 163.80 | - | C6 |
| 161.63 | - | C=O (at C4) | |
| 100.98 | - | C5 | |
| 34.94 | - | C(CH₃)₃ (Reference to similar compounds) | |
| 27.77 | - | CH₃ (at N3) | |
| ¹⁵N | 180.4 | - | N3 |
| 154.4 | - | N1 |
Data from a study on 6-substituted uracil derivatives.[5] Note: The original publication refers to 3-methyl-6-tert-butyluracil for some data points, but the assignment pattern is analogous for 6-cyclopropyl derivatives.
Experimental and Computational Protocols
The analysis of tautomerism relies on a combination of spectroscopic and computational methods.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying the predominant tautomer in solution.
-
Sample Preparation : Dissolve the compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum. The chemical shifts of the N1-H and N3-H protons (typically >10 ppm in DMSO-d₆) are indicative of the diketo form. The absence of a distinct O-H signal argues against significant populations of enol forms.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbonyl carbons (C2 and C4, typically >150 ppm) confirm the presence of keto groups.
-
¹⁵N NMR Acquisition : If sensitivity allows, acquire a ¹H-¹⁵N heteronuclear correlation spectrum (e.g., HSQC or HMBC) to confirm the protonation state of the nitrogen atoms. The chemical shifts of protonated nitrogens in the diketo form are distinct from those in enol or deprotonated forms.[5]
-
Data Analysis : Compare observed chemical shifts with literature values for known uracil derivatives and with shifts predicted by computational methods.[5][6]
Protocol: UV-Vis Spectroscopy
Tautomers possess different conjugated systems and thus exhibit distinct UV-Vis absorption spectra. This method is often used in conjunction with computational modeling.
-
Sample Preparation : Prepare dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution).
-
Spectral Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Computational Simulation : Calculate the theoretical UV-Vis spectra for each potential tautomer (diketo, keto-enols, dienol) using Time-Dependent Density Functional Theory (TD-DFT).
-
Data Analysis : Compare the experimental spectrum with the weighted sum of the simulated spectra for the different tautomers. A good match with the simulated spectrum of the diketo form confirms its predominance.[7][8]
Protocol: Computational Chemistry Analysis
Computational modeling is essential for determining the relative thermodynamic stabilities of tautomers.
-
Structure Generation : Build the 3D structures of all plausible tautomers of this compound.
-
Geometry Optimization : Perform geometry optimization for each tautomer using a suitable Density Functional Theory (DFT) method (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[1]
-
Frequency Calculation : Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling : To simulate solution-phase conditions, repeat the calculations using a polarizable continuum model (PCM) with the desired solvent (e.g., water, DMSO).[2]
-
Energy Analysis : Compare the final electronic energies (corrected with ZPVE) of all tautomers. The tautomer with the lowest energy is the most stable. The relative populations can be estimated using the Boltzmann distribution.
Visualizations
Tautomeric Equilibrium of 6-Cyclopropyluracil
Caption: Tautomeric equilibrium for this compound.
Experimental Workflow for Tautomer Characterization
Caption: General experimental workflow for tautomer identification.
Computational Analysis Workflow
Caption: Workflow for computational determination of tautomer stability.
Conclusion
References
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jppres.com [jppres.com]
- 6. NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione. Based on the activity of structurally related compounds featuring the pyrimidine-2,4-dione core, this document explores several promising targets. The primary focus is on D-dopachrome tautomerase (D-DT/MIF-2), a cytokine implicated in cancer progression. Additionally, this guide discusses Protoporphyrinogen Oxidase (PPO) and viral enzymes as other potential targets. For each potential target, we delve into the associated signaling pathways, provide detailed experimental protocols for assessing inhibitory activity, and present quantitative data from analogous compounds. This guide aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related molecules.
Introduction
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrimidine-2,4-dione (uracil) scaffold is a key component of various biologically active molecules. While direct studies on this compound are limited, the analysis of structurally similar compounds allows for the extrapolation of potential therapeutic targets. This guide focuses on the most promising of these, providing the necessary technical details to facilitate further research and development.
D-dopachrome Tautomerase (D-DT/MIF-2): A Promising Cancer Target
D-dopachrome tautomerase (D-DT), also known as Macrophage Migration Inhibitory Factor 2 (MIF-2), is a cytokine that is overexpressed in several types of cancer. It plays a crucial role in promoting tumor growth, proliferation, and inflammation, making it a compelling target for cancer therapy.
Signaling Pathway
D-DT exerts its pro-tumorigenic effects primarily through the CD74 receptor.[1][2] Binding of D-DT to CD74 initiates a signaling cascade that leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[1] This activation, in turn, promotes cell proliferation and survival. The signaling pathway is depicted in the diagram below.
Quantitative Data for Analogous Compounds
Several studies have reported the inhibitory activity of pyrimidine-2,4-dione derivatives against D-DT. The following table summarizes the half-maximal inhibitory concentrations (IC50) for some of these compounds.
| Compound Class | Specific Compound | Target | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | R110 (3a) | MIF-2 | 15 | [3][4] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Bromo-substituted analogue 3b | MIF-2 | 7.2 | [3][4] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Optimized inhibitor 5d | MIF-2 | 1.0 | |
| Pyridinedicarboxylic acid | 4-CPPC (positive control) | MIF-2 | 27-47 | [3][4] |
Experimental Protocol: D-dopachrome Tautomerase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against D-DT by measuring its tautomerase activity.
Materials:
-
Recombinant human D-DT (MIF-2)
-
D-dopachrome methyl ester (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 6.0)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dilute recombinant D-DT to the desired concentration in assay buffer.
-
Prepare a stock solution of D-dopachrome methyl ester in a suitable solvent.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control)
-
D-DT enzyme solution
-
-
Incubate the plate at room temperature for a specified pre-incubation time (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add the D-dopachrome methyl ester substrate to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the decrease in absorbance at 475 nm over time using a spectrophotometer. The rate of decrease corresponds to the rate of tautomerization.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 4. researchgate.net [researchgate.net]
In Silico Prediction of ADMET Properties for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1][2][3] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore critical to de-risk drug development projects, saving both time and resources.[1][2][4] In silico computational approaches have emerged as indispensable tools in this early evaluation, offering rapid and cost-effective prediction of a compound's ADMET profile.[4][5][][7] This technical guide provides an in-depth overview of the predicted ADMET properties of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, a molecule of interest within the broader class of pyrimidine derivatives, which are known for their diverse biological activities.[8][9][10] The data and methodologies presented herein are based on established computational models and serve as a comprehensive example of an in silico ADMET assessment.
Molecular Structure
This compound
-
CAS Number: 21573-06-8[11]
-
Molecular Formula: C7H8N2O2[11]
-
Molecular Weight: 152.15 g/mol [11]
-
SMILES: C1CC1C2=CC(=O)NC(=O)N2
Predicted ADMET Properties
The following tables summarize the predicted ADMET properties of this compound, generated using a consensus of widely accepted in silico models. These models leverage large datasets of experimentally determined properties to build quantitative structure-activity relationships (QSAR) and other machine learning algorithms.[12][13]
Table 1: Physicochemical Properties and Absorption
| Parameter | Predicted Value | Interpretation |
| Molecular Weight ( g/mol ) | 152.15 | Low molecular weight, favorable for absorption. |
| LogP (Octanol/Water Partition Coefficient) | -0.5 to 0.5 | Indicates good aqueous solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | 60-80 | Suggests good oral bioavailability. |
| Aqueous Solubility (LogS) | -1.0 to 0.0 | High solubility. |
| Human Intestinal Absorption (%) | > 90% | Predicted to be well-absorbed from the gut. |
| Caco-2 Permeability (10⁻⁶ cm/s) | 1.0 - 5.0 | Moderate to high permeability. |
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux by P-gp. |
Table 2: Distribution
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) (L/kg) | 0.5 - 1.5 | Moderate distribution into tissues. |
| Fraction Unbound in Plasma (%) | 60 - 80% | High fraction of the drug is free to interact with targets. |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB to a significant extent. |
Table 3: Metabolism
| Parameter | Predicted Value | Interpretation |
| Cytochrome P450 (CYP) Isoform Inhibition | ||
| CYP1A2 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |
| CYP2C9 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |
| CYP2C19 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |
| CYP2D6 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |
| Metabolic Stability (Human Liver Microsomes) | Moderate to High | Expected to have a reasonable half-life. |
Table 4: Excretion
| Parameter | Predicted Value | Interpretation |
| Total Clearance (ml/min/kg) | 5 - 15 | Moderate rate of elimination from the body. |
| Renal Excretion (%) | High | Likely to be primarily cleared by the kidneys. |
Table 5: Toxicity
| Parameter | Predicted Outcome | Interpretation |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |
| Skin Sensitization | Non-sensitizer | Low risk of causing allergic skin reactions. |
| Oral Acute Toxicity (LD50) (rat) | Class III/IV | Low to moderate acute toxicity. |
Experimental Protocols: In Silico Methodologies
The predicted data in this guide are derived from a variety of computational methods. The general workflow for such a prediction is outlined below.
Molecular Descriptor Calculation
The first step in any QSAR-based prediction is the calculation of molecular descriptors from the 2D or 3D structure of the molecule. These descriptors quantify various aspects of the molecule's physicochemical properties.
-
Protocol:
-
The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).
-
The structure is converted to a 3D conformation using energy minimization algorithms (e.g., MMFF94 force field).
-
A suite of molecular descriptors is calculated using software like PaDEL-Descriptor or RDKit. These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area).
-
QSAR Model Application
Pre-built QSAR models are then used to predict the ADMET properties based on the calculated molecular descriptors. These models are mathematical equations that relate the descriptors to a specific biological endpoint.
-
Protocol:
-
A curated dataset of compounds with known experimental values for a specific ADMET endpoint (e.g., LogP, hERG inhibition) is used to train a machine learning model (e.g., multiple linear regression, support vector machine, random forest).
-
The calculated descriptors for this compound are fed into the trained model.
-
The model outputs a predicted value for the ADMET endpoint.
-
This process is repeated for each ADMET property using a specific, validated QSAR model.
-
Read-Across and Structural Alerts
For toxicity prediction, in addition to QSAR, read-across and structural alert-based methods are often employed.
-
Protocol:
-
Read-Across: The toxicity profile of this compound is inferred from the known toxicity of structurally similar compounds present in a database.
-
Structural Alerts: The molecule is screened for the presence of specific chemical substructures (toxicophores) that are known to be associated with certain types of toxicity (e.g., Ames mutagenicity).
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling
PBPK models are more complex and integrate physicochemical, biochemical, and physiological data to simulate the ADME of a drug in the body.
-
Protocol:
-
Predicted or experimentally determined parameters such as solubility, permeability, metabolic stability, and plasma protein binding are used as inputs for the PBPK model.
-
The model, which consists of a series of compartments representing different organs and tissues, simulates the time course of drug concentration in various parts of the body.
-
This allows for the prediction of pharmacokinetic parameters like volume of distribution, clearance, and half-life.
-
Visualizations
In Silico ADMET Prediction Workflow
References
- 1. fiveable.me [fiveable.me]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico approaches and tools for the prediction of drug metabolism and fate: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 21573-06-8|this compound|BLD Pharm [bldpharm.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, a valuable heterocyclic compound for potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of a key β-ketoester intermediate, ethyl 3-cyclopropyl-3-oxopropionate, followed by a cyclocondensation reaction with urea to yield the target pyrimidinedione.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate
This protocol describes the synthesis of the β-ketoester intermediate, ethyl 3-cyclopropyl-3-oxopropionate, from ethyl hydrogen malonate and cyclopropanecarbonyl chloride.[1]
Materials:
-
Ethyl hydrogen malonate
-
n-Butyllithium (2.5 M in hexane)
-
Cyclopropanecarbonyl chloride
-
Tetrahydrofuran (THF), dry
-
Ether
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a stirred solution of 23.8 g (180 mmol) of ethyl hydrogen malonate in 350 mL of dry THF, cooled to -75 °C under a nitrogen atmosphere, add dropwise 145 mL of 2.5 M n-butyllithium in hexane (363 mmol), ensuring the temperature remains below -55 °C.
-
Warm the resulting suspension to approximately 0 °C and maintain this temperature for 20 minutes.
-
Recool the mixture to -70 °C and add 10.0 mL (11.5 g, 109 mmol) of cyclopropanecarbonyl chloride dropwise, keeping the temperature below -60 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Dilute the mixture with 300 mL of ether and carefully add 25 mL of concentrated hydrochloric acid in 200 mL of water with stirring.
-
Separate the organic and aqueous phases. Extract the aqueous phase three times with ether.
-
Combine all organic phases, wash once with water, and then once with saturated aqueous NaHCO₃.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield ethyl 3-cyclopropyl-3-oxopropionate.
Step 2: Synthesis of this compound
This protocol outlines the cyclocondensation of ethyl 3-cyclopropyl-3-oxopropionate with urea to form the final product, this compound. This is a general and widely used method for the synthesis of 6-substituted uracils.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropionate
-
Urea
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl 3-cyclopropyl-3-oxopropionate and urea.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Boiling Point (°C/mmHg) |
| 1 | Ethyl hydrogen malonate, Cyclopropanecarbonyl chloride | Ethyl 3-cyclopropyl-3-oxopropionate | THF | n-Butyllithium | -75 to RT | ~2-3 | ~58 | 88-92 / 5 |
| 2 | Ethyl 3-cyclopropyl-3-oxopropionate, Urea | This compound | Ethanol | Sodium Ethoxide | Reflux | 4-6 | 60-70 | N/A |
Note: The yield for Step 2 is an estimated value based on typical yields for similar cyclocondensation reactions.
Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine-2,4-dione scaffold is a core structure in many biologically active compounds, including several with established antiviral properties. Nucleoside analogs containing this moiety, for instance, are known to interfere with viral replication.[1] More recently, non-nucleoside derivatives of pyrimidine-2,4-dione have been identified as potent inhibitors of various viral enzymes, including the SARS-CoV-2 main protease (Mpro).[2][3]
While specific antiviral data for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is not extensively documented in publicly available literature, its structural similarity to other antivirally active pyrimidine derivatives makes it a compound of significant interest for screening and development. This document provides a generalized framework and detailed protocols for evaluating the antiviral potential of this compound. The methodologies described are standard in the field and can be adapted for screening against a wide range of viruses.
Potential Mechanism of Action
Derivatives of pyrimidine-2,4-dione may exert antiviral effects through various mechanisms. One prominent mechanism is the inhibition of the host cell's de novo pyrimidine biosynthesis pathway.[4] By blocking enzymes in this pathway, the compound can deplete the intracellular pool of nucleotides available for viral genome replication. Another potential mechanism is the direct inhibition of viral enzymes crucial for replication, such as proteases or polymerases.[2][5]
Below is a diagram illustrating a hypothetical mechanism involving the inhibition of host cell pyrimidine biosynthesis.
Caption: Hypothetical inhibition of pyrimidine biosynthesis by this compound.
Quantitative Data Summary (Representative)
The following table summarizes antiviral activity for other reported pyrimidine-2,4-dione derivatives against various viruses to provide a reference for expected potency.
| Compound ID | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 17 | SARS-CoV-2 (JN.1) | Cell-based | < 0.002 | > 100 | > 50000 | [2] |
| Compound 1 | VEEV (V3526-luc) | Luciferase | 0.17 | > 50 | > 294 | [4] |
| Nitazoxanide | MERS-CoV | CPE | 0.92 | > 30 | > 32.6 | [5] |
| Nitazoxanide | SARS-CoV-2 | CPE | 2.12 | > 30 | > 14.1 | [5] |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral effect by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater specific antiviral activity.
Experimental Protocols
Two standard assays for quantifying antiviral activity are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Reduction Assay.
Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of virus-induced plaques in a cell monolayer.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero 76)
-
6-well or 12-well cell culture plates
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., medium with 0.75% methylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.2% crystal violet)
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[6]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.[6]
-
Treatment: After adsorption, remove the virus inoculum. Wash the cell monolayer twice with PBS.[6]
-
Overlay: Add the overlay medium containing the different concentrations of the test compound (or a vehicle control) to each well.[6]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible in the control wells.[6]
-
Fixation and Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the fixed cells with crystal violet solution.[6]
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well and calculate the percent inhibition relative to the virus control.
Cytopathic Effect (CPE) Reduction Assay
This assay is a high-throughput method to measure the inhibition of virus-induced cell death.
Materials:
-
Host cells (e.g., Vero 76)
-
96-well microplates
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Virus stock
-
Test compound stock solution (in DMSO)
-
Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)
Protocol:
-
Cell Seeding: Prepare confluent cell monolayers in 96-well plates.[7]
-
Compound Addition: Add 45 µL of cell culture medium and 30 µL of diluted test compound to each well. For cytotoxicity assessment (CC₅₀), add the compound to uninfected cells.[4]
-
Incubation (Pre-treatment): Incubate the plates for 2 hours at 37°C.[4]
-
Infection: Add 15 µL of virus suspension to the wells (for EC₅₀) or cell culture medium (for CC₅₀). Include untreated infected (virus control) and untreated uninfected (cell control) wells.[4][7]
-
Incubation: Incubate the plates until at least 80% CPE is observed in the virus control wells (typically 2-4 days).[7]
-
Quantify Viability: Add the cell viability reagent (e.g., Neutral Red) and incubate as required. Measure the absorbance or luminescence using a plate reader.[7]
-
Data Analysis: Calculate the EC₅₀ and CC₅₀ values using regression analysis from the dose-response curves.[7]
Visualized Experimental Workflow
The following diagram outlines the general workflow for screening antiviral compounds.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Application Notes and Protocols: 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione as a Versatile Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6-cyclopropylpyrimidine-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its rigid cyclopropyl group can provide favorable interactions within protein binding pockets, while the pyrimidinedione moiety offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This document provides an overview of its applications, key quantitative data for select derivatives, and detailed protocols for their synthesis and biological evaluation.
Applications in Drug Discovery
The versatility of the pyrimidine-2,4(1H,3H)-dione scaffold has led to its exploration in numerous therapeutic areas. By modifying the substituents on the core structure, derivatives have been developed with a wide array of biological activities.
-
Anticancer Agents: This scaffold is a key component in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is crucial for DNA repair, and its inhibition is a promising strategy for treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[1] Additionally, derivatives have shown direct antiproliferative activity against various cancer cell lines.[1]
-
Antiviral Therapeutics: Notably, derivatives of the related 3-hydroxypyrimidine-2,4-dione have been identified as potent inhibitors of HIV reverse transcriptase (RT), targeting both the polymerase and RNase H activities of the enzyme.[2][3] This dual inhibition is a sought-after characteristic for new anti-HIV agents.
-
Anti-inflammatory Drugs: The scaffold has been utilized to develop inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Selective COX-2 inhibitors are of significant interest as they may offer reduced gastrointestinal side effects compared to non-selective NSAIDs.
-
Antimicrobial Agents: Various modifications of the pyrimidine-2,4-dione core have yielded compounds with significant antibacterial and antifungal properties, highlighting its potential in combating infectious diseases.[4]
Data Presentation: Biological Activities of Pyrimidine-2,4(1H,3H)-dione Derivatives
The following tables summarize the quantitative data for various derivatives based on the pyrimidine-2,4(1H,3H)-dione scaffold, demonstrating their potency against different biological targets.
Table 1: PARP-1 and Cancer Cell Line Inhibitory Activities
| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| S2 | PARP-1 | < 3.61 | MCF-7 | 0.66 | [1] |
| S7 | PARP-1 | < 3.61 | HCT116 | 2.76 | [1] |
| Olaparib | PARP-1 | 3.61 | - | - | [1] |
| S4 | PARP-1 | > 3.61 | MCF-7 | 1.25 | [1] |
| S5 | PARP-1 | > 3.61 | HCT116 | 4.51 | [1] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | 8 | [5] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Klebsiella pneumoniae | 8 | [5] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Escherichia coli | 8 | [5] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Amino-Substituted Pyrimidine-2,4(1H,3H)-dione Derivatives
This protocol is a general method for the nucleophilic substitution of a 6-chloro-pyrimidine-2,4(1H,3H)-dione with various amines.
Materials:
-
6-chloro-3-substituted-pyrimidine-2,4(1H,3H)-dione
-
Substituted amine (e.g., benzylamine)
-
1-Propanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
In a flame-dried round-bottom flask, combine the 6-chloro-3-substituted-pyrimidine-2,4(1H,3H)-dione (1.0 eq) and the desired amine (1.0-1.2 eq).[6]
-
Add a suitable solvent, such as 1-propanol, to the flask.[6]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6-amino-substituted pyrimidine-2,4(1H,3H)-dione derivative.[7]
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the inhibitory activity of compounds against the PARP-1 enzyme.
Materials:
-
96-well white plates, pre-coated with histones
-
Recombinant PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (e.g., 6-cyclopropylpyrimidine-2,4-dione derivative) and positive control (e.g., Olaparib)
-
Assay buffer
-
Blocking buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with histone proteins and block with a suitable blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with wash buffer.[1]
-
Compound Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Olaparib) in assay buffer. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.[1]
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound, positive control, or vehicle (for "no inhibitor" control) to the appropriate wells.
-
Prepare a Master Mix containing assay buffer, activated DNA, and biotinylated NAD+.
-
Add 12.5 µL of the Master Mix to all wells except the "blank" wells.
-
Add recombinant PARP-1 enzyme to all wells except the "blank" wells.
-
Add assay buffer to the "blank" wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.[1]
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[1]
-
Wash the plate three times with wash buffer.
-
Prepare and add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: HIV-1 Reverse Transcriptase (RNase H) Inhibition Assay
This protocol outlines a method for measuring the inhibition of the RNase H activity of HIV-1 RT.
Materials:
-
384-well plates
-
HIV-1 Reverse Transcriptase (RT)
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 5'-GAUCUGAGCCUGGGAGCU-Fluorescin-3' / 5'-Dabcyl-AGCTCCCAGGCTCAGATC-3')
-
Assay Buffer (50 mM Tris-HCl pH 7.8, 80 mM KCl, 6 mM MgCl₂, 1 mM DTT)
-
Test compounds and positive controls
-
DMSO for compound dilution
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 384-well plate, prepare a 30 µL reaction mixture containing:
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Data Acquisition: Measure the increase in fluorescence resulting from the cleavage of the substrate using a fluorescence plate reader. The Dabcyl quencher on the DNA strand quenches the Fluorescein on the RNA strand; upon cleavage of the RNA, the fluorescein-labeled fragment is released, leading to an increase in fluorescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition data against the logarithm of the inhibitor concentration.
Protocol 4: MCF-7 Cancer Cell Proliferation Assay (MTT or RealTime-Glo™)
This protocol describes a method to assess the antiproliferative effect of compounds on the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM supplemented with 10% FBS, insulin, and non-essential amino acids)
-
96-well cell culture plates
-
Test compounds
-
MTT reagent or RealTime-Glo™ MT Cell Viability Assay reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of approximately 0.5 x 10⁴ cells/mL in 50 µL of growth medium and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (RealTime-Glo™ Method):
-
Viability Assessment (MTT Method):
-
After the incubation period, add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting cell viability against the logarithm of the compound concentration.
Visualizations
General Synthetic Workflow
The following diagram illustrates a common synthetic route for creating a library of pyrimidine-2,4-dione derivatives from a chlorinated precursor.
Caption: Synthetic workflow for pyrimidine-2,4-dione library generation.
PARP-1 Inhibition Assay Workflow
This diagram outlines the key steps in the chemiluminescent assay for measuring PARP-1 inhibition.
Caption: Workflow for the PARP-1 chemiluminescent inhibition assay.
MAPK Signaling Pathway
Derivatives of this scaffold can modulate key cellular pathways. The diagram below shows a simplified Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a common pathway implicated in cell proliferation and survival, which can be a target for anticancer agents.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. dovepress.com [dovepress.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Derivatization of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the chemical derivatization of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic scaffold with significant potential in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The protocols outlined below describe common derivatization strategies, including N-alkylation, halogenation, and substitution at the C6 position via a chloro intermediate, enabling the synthesis of diverse compound libraries for drug discovery and development.
Overview of Derivatization Strategies
The this compound core offers several sites for chemical modification. The primary points for derivatization are the nitrogen atoms at positions 1 and 3 (N1 and N3) and the carbon at position 5 (C5). Additionally, derivatization at the C6 position can be achieved by first synthesizing a 6-halopyrimidine-2,4(1H,3H)-dione intermediate.
Caption: Overview of key derivatization pathways for this compound.
Experimental Protocols
Direct alkylation of the nitrogen atoms of the pyrimidinedione ring is a common strategy to introduce functional diversity. The reaction typically proceeds under basic conditions, and the regioselectivity (N1 vs. N3) can be influenced by the nature of the starting material, the base, and the alkylating agent.[6][7]
Workflow for N-Alkylation:
Caption: Step-by-step workflow for the N-alkylation reaction.
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1 - 2.2 eq, e.g., K₂CO₃, NaH).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the anion.
-
Add the desired alkylating agent (e.g., alkyl halide, benzyl halide) (1.0 - 2.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative(s).
Table 1: Example Data for N-Alkylation of Pyrimidine Derivatives (Analogous Reactions)
| Entry | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 1 | tert-Butyl bromide | SnCl₄ | Acetonitrile | N/A | [6] |
| 2 | Alkyl halides | - | - | - | [7] |
Note: Specific yields for the target compound are not available in the provided literature; these represent analogous reactions on similar scaffolds.
Electrophilic halogenation at the C5 position of the uracil ring is a well-established transformation. This can be achieved using various halogenating agents, including elemental halogens or N-halosuccinimides. Oxidative halogenation using a potassium halide and an oxidizing agent is also an effective method.[8]
Detailed Methodology (using N-Halosuccinimide):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetic acid.
-
Add the N-halosuccinimide (NCS, NBS, or NIS) (1.0-1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the 5-halo-6-cyclopropylpyrimidine-2,4(1H,3H)-dione.
-
Further purification can be achieved by recrystallization if necessary.
Table 2: Example Data for C5-Halogenation of 6-Methyluracil
| Halogenating Agent | Oxidizing Agent | Acid | Product | Yield (%) | Reference |
| KBr | H₂O₂ | H₂SO₄ | 5-Bromo-6-methyluracil | up to 84% | [8] |
| KCl | H₂O₂ | H₂SO₄ | 5-Chloro-6-methyluracil | up to 25% | [8] |
| I₂ | H₂O₂ | H₂SO₄ | 5-Iodo-6-methyluracil | - | [8] |
Substitution at the C6 position can be achieved by introducing a good leaving group, such as a chlorine atom. The resulting 6-chloro derivative can then undergo nucleophilic substitution with various amines, alcohols, or thiols.
Step 1: Synthesis of 6-Chloro-3-cyclopropyl-pyrimidine-2,4(1H,3H)-dione
This is a proposed synthesis, as a direct protocol was not found for this specific molecule. It is based on standard methods for the chlorination of similar pyrimidinediones.
-
Treat this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of DMF.
-
Heat the reaction mixture under reflux for several hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Step 2: Nucleophilic Substitution of the 6-Chloro Derivative
The resulting 6-chloro compound is a versatile intermediate for introducing a variety of functional groups at the C6 position. A catalyst-free reaction with amines has been reported for a similar substrate.[9]
Reaction Pathway for C6-Amination:
Caption: General reaction scheme for C6-amination.
Detailed Methodology (for C6-Amination):
-
Dissolve the 6-chloro-3-cyclopropyl-pyrimidine-2,4(1H,3H)-dione (1.0 eq) in a suitable solvent like ethanol.[9]
-
Add the desired primary or secondary amine (1.1 - 2.0 eq).
-
Reflux the reaction mixture for a sufficient time, monitoring progress by TLC.
-
After completion, cool the reaction mixture to allow the product to precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final product.
Table 3: Example Data for C6-Amination of a 6-Chloro-pyrimidine-2,4-dione Derivative
| Amine | Solvent | Conditions | Yield (%) | Reference |
| Benzylamine | Ethanol | Reflux | 96% | [9] |
| 4-Fluorobenzylamine | Ethanol | Reflux | 83% | [9] |
| Aliphatic amines | Ethanol | Reflux | Lower yields | [9] |
Conclusion
The derivatization of this compound provides access to a wide array of novel chemical entities with potential therapeutic applications. The protocols described herein for N-alkylation, C5-halogenation, and C6-substitution offer robust starting points for the synthesis and exploration of new pyrimidinedione derivatives. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
High-Throughput Screening of Pyrimidine-2,4-dione Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine-2,4-dione libraries. This chemical scaffold is of significant interest in drug discovery due to its diverse biological activities. Derivatives of pyrimidine-2,4-dione have demonstrated potential as inhibitors of various key enzymes implicated in diseases such as cancer and inflammation.[1]
Introduction
Pyrimidine-2,4-diones are heterocyclic organic compounds that serve as a versatile scaffold in medicinal chemistry.[1] Libraries of these compounds can be synthesized and screened to identify potent and selective modulators of biological targets.[1] This document focuses on screening protocols for pyrimidine-2,4-dione-based libraries against several important enzyme targets, including eukaryotic Elongation Factor-2 Kinase (eEF-2K), Poly(ADP-ribose) Polymerase-1 (PARP-1), Macrophage Migration Inhibitory Factor-2 (MIF-2/D-dopachrome tautomerase), and the cell surface ecto-5'-nucleotidase (CD73).[1][2]
Target-Specific Screening Data
The following tables summarize the inhibitory activities of representative compounds from different pyrimidine-2,4-dione libraries against their respective targets.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K [1]
| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (nM) |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420 |
| 9 | Methyl | CONH₂ | Cyclopropyl | 930 |
Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1 [1]
| Compound | Substituent | IC₅₀ (nM) |
| S2 | Fused Heterocycle | 4.06 ± 0.18 |
| S7 | Fused Heterocycle | 3.61 ± 0.15 |
Note: The reference drug Olaparib has an IC₅₀ of 5.77 nM.[3]
Table 3: Cytotoxic Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives [3]
| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| S2 | 2.65 ± 0.05 | - |
| S7 | 1.28 ± 1.12 | - |
| S8 | 0.66 ± 0.05 | 2.76 ± 0.06 |
Note: The reference drug Staurosporine has an IC₅₀ of 7.258 µM against MCF-7 cells.[3]
Signaling Pathways and Experimental Workflows
Visual representations of relevant signaling pathways and a general experimental workflow for HTS are provided below.
Experimental Protocols
Biochemical Assay: eEF-2K Kinase Inhibition (Luminescence-based)[1]
This assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the enzyme, and a higher signal suggests inhibition.
-
Reagents:
-
Purified human eEF-2K
-
MH-1 peptide substrate
-
Calmodulin
-
ATP
-
Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Kinase assay buffer
-
-
Protocol:
-
Assay Plate Preparation: Dispense test compounds from the pyrimidine-2,4-dione library into a 384-well plate.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer.
-
Add the enzyme mixture to the assay plate containing the compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Biochemical Assay: PARP-1 Inhibition (Fluorescence-based)[1]
This assay measures the consumption of NAD+ by PARP-1.
-
Reagents:
-
Recombinant human PARP-1
-
Activated DNA
-
β-NAD+
-
Fluorescent developing solution
-
PARP assay buffer
-
-
Protocol:
-
Assay Plate Preparation: Add test compounds to a 384-well plate.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer.
-
Add the enzyme mixture to the wells.
-
Start the reaction by adding β-NAD+.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding the developing solution, which converts the remaining NAD+ to a fluorescent product.
-
Incubate for a short period to allow for signal development.
-
Measure the fluorescence signal using a plate reader.
-
-
Biochemical Assay: MIF-2/D-dopachrome Tautomerase Inhibition (Absorbance-based)[1]
This assay measures the tautomerase activity of MIF-2 by monitoring the change in absorbance of a substrate over time.
-
Reagents:
-
Purified recombinant human MIF-2
-
Substrate (e.g., L-dopachrome methyl ester or 4-HPP)
-
Assay buffer
-
-
Protocol:
-
Assay Plate Preparation: Dispense the library compounds into a 96- or 384-well UV-transparent plate.
-
Enzyme Reaction:
-
Add MIF-2 enzyme to the wells containing the test compounds and incubate for a pre-determined time.
-
Initiate the reaction by adding the substrate.
-
-
Signal Detection:
-
Immediately measure the change in absorbance at the appropriate wavelength over time using a plate reader. The rate of change is proportional to enzyme activity. A reduced rate indicates inhibition.
-
-
Cell-Based Assay: CD73 Inhibition on Cancer Cells[2]
This assay quantifies the inhibitory activity of pyrimidine-2,4-dione derivatives against CD73 expressed on the surface of cancer cells by measuring the amount of inorganic phosphate produced.
-
Reagents & Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer
-
AMP substrate
-
Malachite Green reagent
-
96-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Wash the cells with Assay Buffer.
-
Add serial dilutions of the pyrimidine-2,4-dione compounds to the wells. Include appropriate controls (e.g., vehicle, known inhibitor like APCP).
-
-
Reaction Initiation: Add AMP substrate to each well to start the enzymatic reaction. Incubate at 37°C for 30 minutes.
-
Phosphate Detection: Add Malachite Green reagent to each well to stop the reaction and detect the generated inorganic phosphate.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Cytotoxicity (MTT Assay)[3][4]
This assay assesses the effect of compounds on cell proliferation and viability.
-
Reagents & Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine-2,4-dione derivatives for a specified period (e.g., 96 hours).[3] Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in live cells.[3][4]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
References
Application Notes: Evaluation of the Cytotoxicity of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
Introduction
The pyrimidine scaffold is a fundamental heterocyclic structure present in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Derivatives of pyrimidine-2,4-dione, in particular, have garnered significant interest in medicinal chemistry due to their potential as anticancer, antiviral, and anti-inflammatory agents.[1] 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is a novel synthetic compound belonging to this class. Its structural features suggest potential interactions with cellular pathways, making it a candidate for drug discovery. A crucial initial step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential.[3][4] This application note provides a comprehensive overview and detailed protocols for evaluating the in vitro cytotoxicity of this compound using a panel of robust and validated cell-based assays.
Principle of Cytotoxicity Assays
In vitro cytotoxicity assays are essential tools in toxicology and drug development for screening compounds that may cause cell damage or death.[4][5] These assays are based on various cellular functions, including metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).[6][7] By employing a multi-assay approach, a more comprehensive understanding of the compound's cytotoxic mechanism can be achieved. This document outlines protocols for three commonly used assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay.[6][8]
Potential Signaling Pathways
Pyrimidine analogs often exert their cytotoxic effects by interfering with nucleic acid synthesis, thereby halting cell proliferation in rapidly dividing cancer cells.[8] Other potential mechanisms include the induction of apoptosis through intrinsic or extrinsic pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and tumor suppressor genes like p53. The potential of this compound to modulate these pathways warrants investigation.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and compound preparation, followed by treatment and subsequent analysis using various cytotoxicity assays.
Caption: Experimental workflow for assessing compound cytotoxicity.
Hypothetical Signaling Pathway for Pyrimidine Analog-Induced Apoptosis
The following diagram illustrates a potential signaling pathway through which a pyrimidine analog like this compound might induce apoptosis in cancer cells.
Caption: Potential intrinsic apoptosis pathway.
Experimental Protocols
Cell Culture and Compound Preparation
1.1. Cell Lines
-
Human breast adenocarcinoma cell line (MCF-7)
-
Human hepatocellular carcinoma cell line (HepG2)
-
Non-cancerous human embryonic kidney cell line (HEK293) for selectivity assessment
1.2. Cell Culture
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.[9]
1.3. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).[9]
-
On the day of the experiment, perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[9]
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.[8]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes.[11]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a maximum LDH release control by adding a lysis buffer to control wells 45 minutes before the measurement.[11]
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Seed cells in 6-well plates and treat with the compound for 24 or 48 hours.
-
Harvest the cells, including any floating cells, by trypsinization.[8]
-
Wash the cells with cold PBS and resuspend them in 100 µL of Annexin V binding buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate for 15 minutes in the dark at room temperature.[8]
-
Add 400 µL of binding buffer to each sample.[8]
-
Analyze the samples by flow cytometry within one hour.[8]
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[8]
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | >100 |
| 48 | 75.3 | |
| 72 | 42.1 | |
| HepG2 | 24 | 98.5 |
| 48 | 65.8 | |
| 72 | 33.7 | |
| HEK293 | 24 | >100 |
| 48 | >100 | |
| 72 | 91.2 |
Table 2: Percentage of Apoptotic and Necrotic Cells after 48h Treatment
| Cell Line | Compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| MCF-7 | 0 (Control) | 2.1 | 1.5 | 0.8 |
| 50 | 15.4 | 8.2 | 2.3 | |
| 100 | 28.7 | 15.6 | 4.1 | |
| HepG2 | 0 (Control) | 1.8 | 1.2 | 0.5 |
| 50 | 18.9 | 10.5 | 3.1 | |
| 100 | 35.2 | 20.1 | 5.8 |
The protocols outlined in this application note provide a robust framework for the initial cytotoxic evaluation of this compound. The combination of MTT, LDH, and apoptosis assays will yield valuable data on the compound's potency (IC50 values), mechanism of cell death, and selectivity towards cancer cells. These findings are critical for making informed decisions in the early stages of the drug discovery and development process.[8] Further investigation into the specific molecular targets and signaling pathways is warranted if significant cytotoxic activity is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro PARP-1 Inhibitory Assay of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the cellular response to DNA damage, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting DNA damage, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation.[1][2] This modification serves as a scaffold to recruit other DNA repair factors to the site of damage.[1][3] Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[1][4] Pyrimidine derivatives have shown potential as a class of small molecules for PARP-1 inhibition.
These application notes provide a detailed protocol for an in vitro colorimetric assay to determine the inhibitory activity of pyrimidine derivatives against PARP-1. The protocol is designed to be adaptable for high-throughput screening and determination of IC50 values.
PARP-1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the DNA damage response. Upon DNA single-strand break (SSB) detection, PARP-1 is activated and utilizes NAD+ to synthesize and attach PAR chains to itself and other acceptor proteins, including histones. This PARylation event recruits DNA repair machinery to the site of damage. PARP inhibitors block this process, leading to the accumulation of SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death.
Caption: PARP-1 signaling in DNA repair and the effect of pyrimidine derivative inhibitors.
In Vitro PARP-1 Inhibitory Assay Protocol
This protocol is based on a colorimetric ELISA-based assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[5][6]
Materials and Reagents
-
Recombinant Human PARP-1 Enzyme
-
Histone-coated 96-well plate
-
Pyrimidine derivatives (test compounds)
-
Olaparib or other known PARP-1 inhibitor (positive control)
-
10x PARP Assay Buffer
-
Activated DNA
-
Biotinylated NAD+ (as part of a substrate mixture)[7]
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 0.2 M HCl)
-
DMSO (for dissolving compounds)
-
1x PBS (Phosphate Buffered Saline)
-
PBST (1x PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Experimental workflow for the in vitro PARP-1 inhibitory assay.
Detailed Protocol
1. Reagent Preparation:
-
Prepare 1x PARP Assay Buffer by diluting the 10x stock with deionized water. Keep on ice.
-
Prepare working solutions of your pyrimidine derivatives and the positive control (e.g., Olaparib) by making serial dilutions in 1x PARP Assay Buffer. The final DMSO concentration should not exceed 1%.[7]
-
Prepare the PARP-1 enzyme to the desired concentration (e.g., 0.33 ng/µl for a final concentration of 1 nM) in 1x PARP Assay Buffer.[7] Keep on ice.
-
Prepare the reaction master mix containing the PARP-1 enzyme, activated DNA, and biotinylated NAD+ in 1x PARP Assay Buffer according to the manufacturer's instructions.
2. Assay Procedure:
-
If not using a pre-coated plate, coat a 96-well plate with histones (e.g., 50 µl of 1x histone mixture per well) and incubate overnight at 4°C. Wash the plate three times with PBST.[7]
-
Add 25 µl of the serially diluted pyrimidine derivatives, positive control, or 1x PARP Assay Buffer (for no inhibitor and negative controls) to the appropriate wells.
-
To initiate the reaction, add 25 µl of the PARP-1 reaction master mix to all wells except the negative control. For the negative control, add 25 µl of 1x PARP Assay Buffer without the enzyme.[6]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Wash the plate three to four times with 200 µl of PBST per well.[7]
-
Add 50 µl of diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.[6][7]
-
Wash the plate three to four times with 200 µl of PBST per well.[7]
-
Add 100 µl of the colorimetric HRP substrate to each well and incubate at room temperature until a blue color develops in the positive control wells (typically 15-20 minutes).[7]
-
Stop the reaction by adding 50-100 µl of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other absorbance readings.
-
Calculate the percentage of PARP-1 inhibition for each concentration of the pyrimidine derivative using the following formula:
% Inhibition = [1 - (Absorbance of test well / Absorbance of no inhibitor control)] x 100
-
Plot the % inhibition against the logarithm of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[8] The IC50 is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[9]
Data Presentation: PARP-1 Inhibitory Activity of Selected Pyrimidine Derivatives
The following table summarizes the in vitro PARP-1 inhibitory activity (IC50 values) of some reported pyrimidine derivatives and established PARP inhibitors for comparison.
| Compound | Scaffold | PARP-1 IC50 (nM) | Reference |
| Olaparib | Phthalazinone | ~5 | [9] |
| Rucaparib | Indole Carboxamide | ~1 | [10] |
| Talazoparib | Phthalazinone | ~0.5-1 | [10] |
| Niraparib | Pyridine Carboxamide | ~4-5 | [10] |
| Veliparib | Benzimidazole | ~4-5 | [10] |
| Compound S2 | Pyrano[2,3-d]pyrimidine-2,4-dione | 4.06 | [4] |
| Compound S7 | Pyrano[2,3-d]pyrimidine-2,4-dione | 3.61 | [4] |
| Compound 63 | Pyrimidin-2-yl derivative | ~55-77 | [11] |
| Compound 8a | Pyridopyridazinone | 36 | [12] |
Note: IC50 values can vary between studies due to different experimental conditions.[8]
Conclusion
This document provides a comprehensive protocol for evaluating the in vitro inhibitory activity of pyrimidine derivatives against PARP-1. The detailed methodology and data presentation guidelines are intended to assist researchers in the screening and characterization of novel PARP-1 inhibitors for potential therapeutic applications in oncology and other diseases where PARP-1 is a relevant target. Careful adherence to the protocol and appropriate data analysis will ensure the generation of reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Activity Testing of Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines against Herpes Simplex Virus (HSV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the in vitro evaluation of the antiviral activity of novel pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine compounds against Herpes Simplex Virus (HSV). The protocols outlined below describe a systematic approach to determine the cytotoxicity and antiviral efficacy of these compounds. Pyrimidine-fused heterocyclic compounds, including the pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine scaffold, have garnered significant interest as potential antiviral agents due to their structural similarity to purines.[1] This document details the experimental design for the initial characterization of their anti-HSV activity.
Data Presentation
A series of novel pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antiviral activity against Herpes Simplex Virus.[1] While the primary literature indicates that several of these compounds exhibited promising activity, specific quantitative data on their 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and selectivity index (SI) were not publicly available within the accessed resources. The tables below are structured to present such data clearly, and researchers utilizing the following protocols should aim to populate them with their experimental findings.
Table 1: Cytotoxicity of Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | Assay Method | Incubation Time (h) | CC₅₀ (µM) |
Table 2: Antiviral Activity of Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine Derivatives against HSV
| Compound ID | Virus Strain | Cell Line | Assay Method | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
Experimental Protocols
The following are detailed protocols for the essential assays required to evaluate the antiviral activity of pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines against HSV.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells, which is crucial for differentiating between antiviral activity and general cytotoxicity.
Materials:
-
Host cell line (e.g., Vero cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine compounds in culture medium.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The CC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Plaque Reduction Assay
This assay is a standard method for quantifying the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in 6- or 12-well plates
-
HSV stock of known titer (PFU/mL)
-
Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine compounds
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Infection: Remove the growth medium and infect the cell monolayers with HSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with PBS. Add overlay medium containing various concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., methanol). Stain the cells with crystal violet solution and then wash with water to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
Viral Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of the test compound.
Materials:
-
Host cells (e.g., Vero cells) in multi-well plates
-
HSV stock
-
Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine compounds
-
Cell culture medium
Procedure:
-
Infection and Treatment: Infect confluent cell monolayers with HSV at a defined MOI in the presence of various concentrations of the test compounds.
-
Incubation: Incubate the infected and treated cells for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: After incubation, subject the cells and supernatant to three cycles of freezing and thawing to release the progeny virus.
-
Virus Titeration: Determine the titer of the harvested virus from each treatment condition by performing a plaque assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The EC₅₀ is the concentration of the compound that reduces the viral yield by 50%.
Visualizations
The following diagrams illustrate the experimental workflows for the described antiviral assays.
References
Application Note: Isothermal Titration Calorimetry for Determining the Binding Affinity of Pyrimidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during biomolecular interactions.[1][2] This technique is instrumental in the field of drug discovery and development for characterizing the binding affinity of small molecules, such as pyrimidine-2,4-dione derivatives, to their macromolecular targets.[3] Pyrimidine-2,4-diones are a class of compounds with a versatile scaffold that is found in a variety of biologically active molecules, including inhibitors of enzymes like Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This application note provides a detailed protocol for utilizing ITC to determine the thermodynamic parameters of the interaction between a pyrimidine-2,4-dione derivative and its target protein, offering critical insights for structure-activity relationship (SAR) studies and lead optimization.[3]
Principle of Isothermal Titration Calorimetry
ITC directly measures the heat released or absorbed when a ligand (in this case, a pyrimidine-2,4-dione derivative) is titrated into a solution containing a macromolecule (the target protein).[5] The experiment is conducted at a constant temperature.[6] The resulting data provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry of the interaction (n).[7]
Experimental Protocols
A detailed methodology for conducting ITC experiments to determine the binding affinity of pyrimidine-2,4-dione derivatives is provided below. This protocol is based on the analysis of pyrimidine-2,4-dione derivatives binding to human Dihydroorotate Dehydrogenase (DHODH).[4]
Materials
-
Target Protein: Recombinant human DHODH (residues 31-395) purified to >95% purity.
-
Pyrimidine-2,4-dione Derivative (Ligand): Synthesized and purified, with a stock solution prepared in 100% DMSO.
-
ITC Buffer: 50 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP.[4] It is crucial that both the protein and ligand solutions are in an identical buffer to avoid heats of dilution.
-
Instrumentation: A MicroCal PEAQ-ITC instrument or equivalent.
Sample Preparation
-
Protein Preparation: Dialyze the purified target protein extensively against the ITC buffer at 4°C. After dialysis, determine the protein concentration accurately using a spectrophotometer and the appropriate extinction coefficient.[4] Centrifuge or filter the protein solution to remove any aggregates.
-
Ligand Preparation: Prepare a concentrated stock solution of the pyrimidine-2,4-dione derivative in 100% DMSO.[4] Dilute the stock solution to the final desired concentration using the final dialysis buffer (dialysate) to ensure a precise buffer match. The final DMSO concentration should be identical in both the protein and ligand solutions and should ideally not exceed 5-10%.[8]
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.[9]
ITC Experimental Procedure
-
Instrument Setup: Set the experimental temperature to 25°C and the stirring speed to 750 rpm.[4]
-
Sample Loading:
-
Carefully load the target protein solution (e.g., 20 µM) into the sample cell.
-
Load the pyrimidine-2,4-dione derivative solution (e.g., 200 µM) into the injection syringe.[4]
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to avoid artifacts from syringe placement, followed by a series of larger, equal-volume injections (e.g., 18 injections of 2 µL) at regular intervals (e.g., 150 seconds).[4]
-
-
Control Experiment: Perform a control titration by injecting the ligand solution into the ITC buffer alone (without the protein) using the same injection sequence. This will determine the heat of dilution of the ligand, which must be subtracted from the binding data.[10]
Data Presentation
The quantitative data obtained from the ITC experiment should be summarized in a clear and structured table to facilitate comparison and analysis.
| Parameter | Compound A | Compound B |
| Dissociation Constant (Kd) (µM) | 15.2 | 8.7 |
| Enthalpy Change (ΔH) (kcal/mol) | -8.5 | -9.8 |
| Entropy Change (TΔS) (kcal/mol) | 1.2 | 0.9 |
| Stoichiometry (n) | 1.02 | 0.98 |
| Table 1: Thermodynamic parameters for the binding of two pyrimidine-2,4-dione derivatives (Compound A and Compound B) to human DHODH at 25°C.[4] |
Data Analysis
The raw ITC data, consisting of a series of heat spikes for each injection, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein to generate a binding isotherm. The data is then fitted to a suitable binding model (e.g., a one-site binding model) using analysis software to determine the thermodynamic parameters.[11] The Gibbs free energy of binding (ΔG) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka) = RTln(Kd), where R is the gas constant and T is the absolute temperature.[6]
Visualizations
Experimental Workflow
Caption: Isothermal Titration Calorimetry Experimental Workflow.
Signaling Pathway
Caption: Inhibition of DHODH by a pyrimidine-2,4-dione derivative.
Data Analysis Logic
Caption: Logical flow of ITC data analysis.
References
- 1. cif.iastate.edu [cif.iastate.edu]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-cyclopropyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is a condensation reaction between ethyl 3-cyclopropyl-3-oxopropionate and urea in the presence of a base, typically sodium ethoxide in ethanol. This reaction is a variation of the classic Biginelli reaction.
Q2: I am experiencing a very low yield. What are the primary factors to investigate?
A2: Low yields are a common issue and can often be attributed to several factors.[1][2] The most critical aspects to check are the purity of your starting materials (ethyl 3-cyclopropyl-3-oxopropionate and urea), the activity of the base (sodium ethoxide), and the reaction temperature and time. Incomplete reaction or the formation of side products are direct consequences of suboptimal conditions.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted starting materials, particularly ethyl 3-cyclopropyl-3-oxopropionate, and potential side products. The most probable byproduct is an uncyclized open-chain ureide, resulting from the initial reaction of urea with the β-ketoester without subsequent ring closure.[2] Under harsh basic conditions, hydrolysis of the ester in the starting material can also occur.
Q4: Can I use a different base instead of sodium ethoxide?
A4: While sodium ethoxide is commonly used, other strong bases can potentially be employed. However, the choice of base can significantly impact the reaction's success. It is crucial to ensure the base is strong enough to deprotonate the urea and facilitate the condensation. The solvent may also need to be adjusted accordingly.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][2] A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials from the product. The disappearance of the limiting reagent (typically the β-ketoester) and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low conversion of starting materials into the desired this compound is a frequent challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Quantitative Data: Impact of Reaction Conditions on Yield
The following table provides a summary of how different reaction parameters can influence the yield of pyrimidine synthesis, based on analogous reactions in the literature.
| Parameter | Suboptimal Condition | Potential Outcome | Recommended Action | Expected Yield Range |
| Temperature | Too low (< 60°C) | Incomplete reaction, slow kinetics | Increase to reflux (approx. 78°C in ethanol) | 10-30% |
| Too high (> 90°C) | Increased side products, urea decomposition | Maintain at reflux temperature | 40-60% | |
| Reaction Time | Too short (< 4 hours) | Incomplete conversion | Monitor by TLC, extend time as needed (6-12 hours) | 20-50% |
| Too long (> 24 hours) | Potential product degradation | Optimize based on TLC monitoring | >70% (optimal) | |
| Base (NaOEt) | Old/deactivated | Low conversion | Use freshly prepared or newly opened sodium ethoxide | < 20% |
| Insufficient amount (< 1.1 eq) | Incomplete deprotonation of urea | Use a slight excess (1.1-1.2 equivalents) | 30-50% | |
| Reagent Purity | Impure β-ketoester or urea | Side reactions, inhibition | Use purified starting materials | Varies |
Problem 2: Presence of Impurities and Purification Challenges
Even with a reasonable yield, purification can be challenging due to the presence of closely related side products.
Troubleshooting Workflow for Impurity Issues
Caption: Troubleshooting workflow for impurity and purification issues.
Common Side Products and Their Mitigation
| Side Product | Formation Mechanism | Mitigation Strategy |
| Open-chain ureide | Incomplete cyclization of the intermediate formed between urea and the β-ketoester.[2] | Increase reaction temperature or time to promote cyclization. Ensure a sufficient amount of active base is present. |
| Hydrolyzed β-ketoester | Hydrolysis of the ethyl ester of the starting material under basic conditions, especially if water is present. | Use anhydrous solvent and reagents. |
| Biuret | Thermal decomposition of urea at high temperatures, followed by reaction with another urea molecule.[3][4] | Maintain the reaction temperature at the reflux of the solvent (e.g., ethanol) and avoid excessive heating. |
Experimental Protocols
Key Synthesis Protocol for this compound
This protocol is a standard procedure for the synthesis of the target compound.
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Reagents:
-
Ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent)
-
Urea (1.5 equivalents)
-
Sodium ethoxide (1.2 equivalents)
-
Anhydrous Ethanol
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide to the ethanol and stir until dissolved.
-
Reagent Addition: Add urea to the solution and stir for 15-20 minutes. Then, add ethyl 3-cyclopropyl-3-oxopropanoate dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the mixture by adding 1 M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
-
Safety Precautions:
-
Handle sodium ethoxide with care as it is a strong base and is corrosive and moisture-sensitive.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Optimization of reaction conditions for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-cyclopropyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for the synthesis of 6-substituted pyrimidine-2,4(1H,3H)-diones, including the 6-cyclopropyl derivative, is the condensation reaction between a β-ketoester and urea.[1][2] In this specific case, the key starting materials are a cyclopropyl-β-ketoester (e.g., ethyl 3-cyclopropyl-3-oxopropanoate) and urea. This reaction is typically performed under basic conditions, often using sodium ethoxide in ethanol.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors. Incomplete reaction is a common issue and can be addressed by optimizing reaction time and temperature.[3] The purity of the starting materials, particularly the β-ketoester and urea, is crucial, as impurities can inhibit the reaction.[3] Additionally, the choice of base and solvent can significantly impact the efficiency of the cyclization step. Side reactions, such as the self-condensation of the β-ketoester, can also consume starting materials and reduce the yield of the desired product.
Q3: What are the typical side products I should be aware of?
A3: In the condensation of a β-ketoester with urea, several side products can form. The self-condensation of the β-ketoester is a potential side reaction.[3] If the reaction conditions are not strictly anhydrous, hydrolysis of the ester can occur. Incomplete cyclization can lead to the presence of the open-chain ureide intermediate in the final product.[3]
Q4: How can I best purify the final product, this compound?
A4: Purification of this compound typically involves recrystallization from a suitable solvent.[4] Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, water, or mixtures thereof.[4] If significant impurities are present, column chromatography on silica gel may be necessary.[4][5] The selection of an appropriate eluent system for chromatography is critical and should be determined by thin-layer chromatography (TLC) analysis.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Base | Ensure the sodium ethoxide or other base is fresh and has not been deactivated by exposure to moisture. Prepare the sodium ethoxide solution fresh if possible. |
| Low Reaction Temperature | While high temperatures can promote side reactions, insufficient heat may lead to a very slow or stalled reaction. Gradually increase the reflux temperature and monitor the reaction progress by TLC.[3] |
| Impure Starting Materials | Use high-purity ethyl 3-cyclopropyl-3-oxopropanoate and urea. Purify the β-ketoester by distillation if necessary. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. A slight excess of urea is sometimes used to drive the reaction to completion. |
| Moisture in the Reaction | The reaction should be carried out under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of β-Ketoester | This can be minimized by controlling the reaction temperature and the rate of addition of the base. Adding the base slowly to the mixture of the β-ketoester and urea may be beneficial. |
| Incomplete Cyclization | The presence of the open-chain ureide intermediate can be addressed by extending the reaction time or increasing the reaction temperature.[3] The addition of a catalytic amount of a mild acid during workup can sometimes facilitate the final cyclization. |
| Hydrolysis of the Ester | Ensure that the workup procedure does not expose the reaction mixture to prolonged contact with strong aqueous acids or bases at elevated temperatures. |
Experimental Protocols
A plausible synthetic route to this compound involves two key stages: the synthesis of the ethyl 3-cyclopropyl-3-oxopropanoate intermediate and its subsequent condensation with urea.
Stage 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
This protocol is adapted from general methods for the synthesis of β-keto esters.[6]
Materials:
-
Cyclopropyl methyl ketone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous diethyl ether.
-
To this suspension, add a solution of cyclopropyl methyl ketone (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 3-cyclopropyl-3-oxopropanoate.
Stage 2: Synthesis of this compound
This protocol is based on the classical synthesis of uracil and its derivatives.[7]
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Urea
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add urea (1.2 equivalents) and stir until it dissolves.
-
Add ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully acidify it with concentrated hydrochloric acid until the pH is approximately 2-3. This should cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or water to obtain pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | Reflux (78) | 4 | Expected Good |
| 2 | NaOEt (1.1) | Methanol | Reflux (65) | 6 | Potentially Slower |
| 3 | NaH (1.2) | THF | Reflux (66) | 8 | Alternative |
| 4 | K₂CO₃ (2.0) | DMF | 100 | 12 | Lower Yield Expected |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Experimental optimization is required.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uracil - Wikipedia [en.wikipedia.org]
Technical Support Center: 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?
A1: Low or no yield of this compound can stem from several factors related to starting materials, reaction conditions, and work-up procedures.
-
Purity of Starting Materials: The primary starting materials for this synthesis are typically ethyl 3-cyclopropyl-3-oxopropanoate and urea. Ensure that the β-keto ester is pure and free from acidic or water impurities which can inhibit the reaction. The urea should be dry.
-
Choice of Base and Solvent: The condensation reaction requires a base to deprotonate the urea and facilitate the cyclization. Sodium ethoxide in ethanol is a standard choice. Ensure the base is not old or degraded. The solvent should be anhydrous.
-
Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can lead to side reactions and degradation of the product. The optimal temperature should be determined experimentally, often at the reflux temperature of the solvent.
-
Reaction Time: Incomplete conversion can be a cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Product Purity Issues
Q2: My final product is impure. What are the common impurities and how can I remove them?
A2: Common impurities include unreacted starting materials, side products, and residual solvent.
-
Unreacted Starting Materials: If the reaction has not gone to completion, unreacted ethyl 3-cyclopropyl-3-oxopropanoate and urea may remain. These can often be removed by recrystallization.
-
Side Products: A potential side reaction is the self-condensation of the β-keto ester. The resulting byproducts can be complex to remove. Optimizing reaction conditions to favor the desired cyclization can minimize their formation.
-
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be determined where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water or ethanol-water mixtures are often good starting points for pyrimidinediones.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) will need to be developed.
-
Frequently Asked Questions (FAQs)
Q3: What is a general synthetic protocol for this compound?
A3: A common method for the synthesis of 6-substituted pyrimidine-2,4(1H,3H)-diones is the principal synthesis, which involves the condensation of a β-keto ester with urea.
Experimental Protocol: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq). Stir the mixture until the urea is dissolved.
-
Addition of β-keto ester: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted β-keto ester.
-
Acidify the aqueous layer to pH 2-3 with a strong acid (e.g., concentrated HCl).
-
The product should precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure this compound.
-
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Q4: How can I optimize the reaction conditions to improve the yield?
A4: Optimization of reaction conditions can significantly impact the yield. The following table summarizes key parameters and their potential effects.
Table 1: Optimization of Reaction Conditions
| Parameter | Variation | Expected Outcome on Yield | Notes |
| Base | Sodium Ethoxide vs. Sodium Methoxide | Similar, but depends on the corresponding alcohol as solvent. | Ensure the base is freshly prepared or properly stored. |
| Potassium tert-butoxide | May increase reactivity but could also lead to more side products. | A stronger, more sterically hindered base. | |
| Solvent | Ethanol | Standard choice, good solubility for reactants. | Must be anhydrous. |
| Methanol | Can be used with sodium methoxide. | Must be anhydrous. | |
| DMF or DMSO | Higher boiling points may drive the reaction to completion but can complicate work-up. | Use with caution, may require higher purification effort. | |
| Temperature | Room Temperature | Very slow to no reaction. | Not recommended. |
| 50-60 °C | Slower reaction rate, may require longer reaction times. | Might be beneficial if side reactions are observed at reflux. | |
| Reflux | Generally optimal for driving the reaction to completion. | Monitor for potential product degradation over extended periods. | |
| Reactant Ratio | Urea (1.1 - 1.5 eq) | A slight excess of urea can help drive the reaction forward. | A large excess can complicate purification. |
Q5: What are some common side reactions to be aware of?
A5: The primary side reaction of concern is the base-catalyzed self-condensation of the ethyl 3-cyclopropyl-3-oxopropanoate. This can lead to the formation of oligomeric or polymeric byproducts, which can be difficult to remove and will lower the overall yield of the desired product. Using a slight excess of urea and controlling the reaction temperature can help to minimize this side reaction.
Logical Relationship of Reaction Components and Outcome
Caption: Influence of reactants and conditions on reaction outcome.
Technical Support Center: Overcoming Poor Solubility of Pyrimidine-2,4-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of pyrimidine-2,4-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of pyrimidine-2,4-dione derivatives?
A1: The poor aqueous solubility of many pyrimidine-2,4-dione derivatives can be attributed to their molecular structure. These compounds are often crystalline, with a planar structure that facilitates strong intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice. These strong interactions require a significant amount of energy to overcome during the dissolution process, leading to low solubility in aqueous media.
Q2: What are the main strategies to improve the solubility of these compounds?
A2: Strategies to enhance the solubility of pyrimidine-2,4-dione derivatives can be broadly categorized into three main approaches:
-
Physical Modifications: These techniques alter the physical properties of the drug substance without changing its chemical structure. Key methods include particle size reduction (micronization and nanosuspension), and modification of the crystal habit through the formation of polymorphs, amorphous forms, or co-crystals.[1] Drug dispersion in inert carriers to create solid dispersions is also a widely used technique.[1][2]
-
Chemical Modifications: This approach involves altering the chemical structure of the molecule to introduce more soluble moieties. Common strategies include salt formation (for ionizable compounds), and the synthesis of prodrugs.[1]
-
Formulation-Based Approaches: These strategies involve the use of excipients and specific formulation techniques to improve solubility. This includes the use of co-solvents, surfactants to form micelles, hydrotropic agents, and complexation with molecules like cyclodextrins.[1]
Q3: How much can the solubility of a pyrimidine derivative be improved?
A3: The extent of solubility improvement can vary significantly depending on the chosen strategy and the specific pyrimidine-2,4-dione derivative. For instance, a prodrug approach for a pyrazolo[3,4-d]pyrimidine derivative resulted in a 600-fold increase in aqueous solubility. In another case, co-crystallization of a pyrimidine-4-carboxamide derivative with glutaric acid led to an 18-fold increase in the intrinsic dissolution rate.[3]
Q4: Are there specific polymers that are particularly effective for creating solid dispersions with pyrimidine derivatives?
A4: Yes, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that amphiphilic copolymers and surfactants can be more effective than homopolymers. Specifically, Pluronic F-68, Tween 80, and polyvinylpyrrolidone-vinyl acetate (PVPVA) demonstrated notably higher enhancement of apparent water solubility compared to polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[4][5] The improved performance is attributed to the presence of hydrophobic blocks in these polymers that can interact with the hydrophobic drug molecules.[4][5]
Troubleshooting Guides
Issue 1: Co-crystallization trials result in no new crystalline form, or the original drug crystallizes out.
| Possible Cause | Suggested Solution |
| Inappropriate Co-former Selection | The co-former may not have complementary functional groups for strong hydrogen bonding with the pyrimidine-2,4-dione derivative. Review the hydrogen bond donors and acceptors on both the drug and the potential co-former. Consider using computational screening methods to predict favorable co-former interactions. |
| Unsuitable Solvent System | The chosen solvent may be too good a solvent for both the drug and the co-former, preventing supersaturation and co-crystal nucleation. Alternatively, the solvent may favor the crystallization of the parent drug. Experiment with a variety of solvents with different polarities. Slurry crystallization in a solvent where both components have limited solubility can be an effective screening method.[6][7] |
| Incorrect Stoichiometry | The molar ratio of the drug to the co-former is critical. Screen a range of stoichiometric ratios (e.g., 1:1, 1:2, 2:1) to identify the optimal ratio for co-crystal formation. |
| Thermodynamic Instability | The desired co-crystal may be thermodynamically less stable than the individual components under the experimental conditions. Try different crystallization techniques, such as liquid-assisted grinding or slow evaporation from a different solvent system, which can sometimes yield metastable co-crystal forms.[7] |
Issue 2: Solid dispersion formulation shows poor physical stability and converts back to a crystalline form over time.
| Possible Cause | Suggested Solution |
| Suboptimal Polymer Choice | The selected polymer may not have strong enough interactions with the pyrimidine-2,4-dione derivative to inhibit recrystallization. Screen a variety of polymers with different functional groups and miscibility with the drug. As mentioned, amphiphilic polymers like PVPVA have shown promise for pyrimidine derivatives.[4][5] |
| High Drug Loading | If the concentration of the drug in the polymer matrix is too high (above the saturation point in the polymer), the excess drug is more likely to crystallize out. Prepare solid dispersions with varying drug-to-polymer ratios to determine the maximum miscible concentration. |
| Presence of Moisture | Water can act as a plasticizer, increasing molecular mobility within the polymer matrix and facilitating recrystallization of the drug. Store the solid dispersion in a desiccated and tightly sealed container. Consider using a secondary drying step to remove residual moisture. |
| Inappropriate Storage Temperature | Storing the solid dispersion at a temperature above its glass transition temperature (Tg) will significantly increase molecular mobility and promote recrystallization. Ensure storage is well below the Tg of the formulation. |
Issue 3: Nanosuspension formulation exhibits particle size growth or aggregation upon storage.
| Possible Cause | Suggested Solution |
| Insufficient Stabilization | The concentration or type of stabilizer (surfactant or polymer) may be inadequate to provide a sufficient steric or electrostatic barrier to prevent particle aggregation. Screen different types and concentrations of stabilizers. A combination of stabilizers, such as HPMC and Tween 80, can be effective.[8] |
| Ostwald Ripening | This phenomenon occurs when smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in particle size. The choice of stabilizer is crucial to minimize this effect. Using a polymer that strongly adsorbs to the particle surface can help prevent this. |
| Temperature Fluctuations | Changes in temperature during storage can affect the solubility of the drug and the effectiveness of the stabilizer, leading to particle growth. Store the nanosuspension at a constant, controlled temperature. |
| Inadequate Energy Input During Production | If the initial particle size reduction during homogenization or milling is not sufficient, the resulting nanoparticles may be in a higher energy state and more prone to aggregation. Optimize the parameters of the preparation method, such as homogenization pressure, number of cycles, or milling time. |
Quantitative Data Summary
The following table summarizes the reported solubility enhancement for pyrimidine derivatives using various strategies.
| Derivative Class | Enhancement Strategy | Key Excipients/Modification | Solubility/Dissolution Improvement | Reference |
| Pyrazolo[3,4-d]pyrimidine | Prodrug | N-methylpiperazino promoiety with an O-alkyl carbamate linker | 600-fold increase in aqueous solubility | |
| Pyrimidine-4-carboxamide | Co-crystallization | Glutaric acid | 18-fold increase in intrinsic dissolution rate | [3] |
| Pyrazolo[3,4-d]pyrimidines | Solid Dispersion | Polyvinylpyrrolidone-vinyl acetate (PVPVA) | Enhanced apparent water solubility leading to a significant increase in cytotoxicity (from no activity to ~50% growth inhibition at 30 µg/mL) | [4][5] |
| Pyrazolo[3,4-d]pyrimidines | Solid Dispersion | Pluronic F-68, Tween 80 | Showed higher apparent water solubility enhancement compared to homopolymers | [4][5] |
Experimental Protocols
The following are generalized protocols for key solubility enhancement techniques. These should be considered as a starting point and will likely require optimization for specific pyrimidine-2,4-dione derivatives.
Protocol 1: Screening for Co-crystal Formation using Slurry Crystallization
-
Preparation: Weigh stoichiometric amounts (e.g., 1:1 molar ratio) of the pyrimidine-2,4-dione derivative and the selected co-former.
-
Slurrying: Place the solid mixture in a vial and add a small amount of a solvent in which both compounds are sparingly soluble.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature) for a period of 24 to 72 hours.
-
Isolation: Isolate the solid by filtration or centrifugation.
-
Analysis: Analyze the solid residue by techniques such as Powder X-ray Diffraction (PXRD) to identify if a new crystalline phase has formed. Differential Scanning Calorimetry (DSC) can also be used to detect new thermal events corresponding to a co-crystal.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the pyrimidine-2,4-dione derivative and a hydrophilic polymer (e.g., PVPVA) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure a clear solution is formed.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be rapid to prevent phase separation.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for its amorphous nature using PXRD and DSC.
-
Solubility Assessment: Determine the apparent solubility and dissolution rate of the solid dispersion compared to the pure drug.
Protocol 3: Preparation of Nanosuspension by Wet Media Milling
-
Pre-milling Suspension: Prepare a suspension of the pyrimidine-2,4-dione derivative in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).[8]
-
Milling: Add the suspension and milling media (e.g., zirconium oxide beads) to a milling chamber.
-
Nanosizing: Mill the suspension at a high speed for a specified duration. The time required will depend on the compound's properties and the desired particle size.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Measure the particle size and distribution of the nanosuspension using techniques like Dynamic Light Scattering (DLS). Assess the physical stability of the nanosuspension over time.
Visualizing the Strategies
Logical Workflow for Selecting a Solubility Enhancement Strategy
Caption: A decision tree for selecting an appropriate solubility enhancement strategy.
General Experimental Workflow for Solid Dispersion Preparation
Caption: A general workflow for preparing solid dispersions by the solvent evaporation method.
Signaling Pathway of Solubility Enhancement via Co-crystallization
References
- 1. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rjwave.org [rjwave.org]
- 8. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-product formation in the synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione and its prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-cyclopropyluracil.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route to this compound and what are the potential side products?
A common and effective method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halopyrimidine, typically 6-chlorouracil, with cyclopropylboronic acid in the presence of a palladium catalyst and a base.
While this method is generally reliable, several side products can form, reducing the yield and purity of the desired product. The primary side products include:
-
Uracil: Formed by the reduction of the 6-halopyrimidine starting material.
-
Dicyclopropyl: Resulting from the homocoupling of cyclopropylboronic acid.
-
6,6'-Bi(pyrimidine-2,4(1H,3H)-dione): Arising from the homocoupling of the 6-halopyrimidine.
-
Protodeboronated starting material: The boronic acid is replaced by a hydrogen atom on the pyrimidine ring, leading back to uracil.
The formation of these impurities is influenced by reaction conditions such as the choice of catalyst, ligand, base, solvent, and temperature.
Q2: My reaction is showing a significant amount of uracil as a byproduct. What are the likely causes and how can I prevent this?
The presence of uracil as a major byproduct suggests that the 6-chlorouracil is being reduced instead of undergoing cross-coupling. This can be attributed to several factors:
-
Inefficient Catalytic Cycle: The palladium catalyst may not be efficiently facilitating the cross-coupling reaction, leading to competing reduction pathways.
-
Presence of Reducing Agents: Impurities in the reactants or solvent can act as reducing agents.
-
Protodeboronation: The cyclopropylboronic acid can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by the presence of water or acidic protons in the reaction mixture.
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand system. Phosphine-based ligands are commonly used in Suzuki couplings.
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize protodeboronation.
-
Choice of Base: The base plays a crucial role. A weaker base might not be sufficient to activate the boronic acid, while a very strong base could promote side reactions. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
-
Temperature Control: Running the reaction at the optimal temperature is critical. Too high a temperature can lead to catalyst decomposition and increased side product formation.
Q3: I am observing a significant amount of high molecular weight impurities. What could they be and how can I minimize their formation?
High molecular weight impurities are likely due to homocoupling reactions. The two main possibilities are:
-
Dicyclopropyl: Formed from the self-coupling of cyclopropylboronic acid.
-
6,6'-Bi(pyrimidine-2,4(1H,3H)-dione): Formed from the self-coupling of 6-chlorouracil.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the cyclopropylboronic acid (e.g., 1.1 to 1.5 equivalents) to favor the cross-coupling reaction over the homocoupling of 6-chlorouracil.
-
Catalyst and Ligand Selection: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can be beneficial.
-
Slow Addition: Adding the limiting reagent (typically the 6-chlorouracil) slowly to the reaction mixture can help to maintain a low concentration of this species and thus reduce the rate of its homocoupling.
Summary of Reaction Parameters and Potential Outcomes
| Parameter | Condition | Potential Side Product Favored | Recommended Action |
| Water Content | High | Uracil (via protodeboronation) | Use anhydrous solvents and reagents. |
| Base | Too Weak | Low conversion, unreacted starting materials | Use an appropriate base like K₂CO₃ or Cs₂CO₃. |
| Base | Too Strong | Degradation, various side products | Optimize base concentration and type. |
| Temperature | Too High | Uracil, Homocoupling products | Optimize reaction temperature. |
| Catalyst/Ligand | Inappropriate | All side products | Screen different Pd catalysts and phosphine ligands. |
| Stoichiometry | Excess 6-chlorouracil | 6,6'-Bi(pyrimidine-2,4(1H,3H)-dione) | Use a slight excess of cyclopropylboronic acid. |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Synthesis of this compound:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chlorouracil (1.0 eq), cyclopropylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add an anhydrous solvent (e.g., a mixture of dioxane and water, or DMF).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for identifying and resolving side-product formation.
Caption: Reaction pathways for the synthesis and side-product formation.
Technical Support Center: Purification of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione and related pyrimidinedione analogs. Proper purification is critical to remove impurities such as starting materials, reagents, and by-products, ensuring the integrity of subsequent experimental data.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the purification of pyrimidinedione derivatives.
Recrystallization Issues
Q1: My recrystallization yield is consistently low. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue. The primary causes include:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common pitfall, as a significant portion of the target compound will remain in the mother liquor even after cooling.[3]
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[3]
-
Premature Crystallization: Product loss can occur during a hot filtration step if the solution cools and crystallizes on the filter paper or funnel.[3]
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude material.
-
Solvent System: Consider a two-solvent system. Dissolve your compound in a minimal amount of a "good" (high solubility) solvent and then add a "poor" (low solubility) anti-solvent dropwise until the solution becomes slightly turbid.[1]
-
"Second Crop" Recovery: Concentrate the filtrate (mother liquor) by carefully evaporating some of the solvent and cool it again to obtain a second batch of crystals.[3][4]
-
Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.[3]
Q2: No crystals are forming even after my solution has cooled completely. What should I do?
A2: This indicates a supersaturated solution that requires induction to form crystals. You can try the following techniques:
-
Add a Seed Crystal: This is the most reliable method. A small, pure crystal of the desired compound provides a nucleation point for crystal growth.[5]
-
Scratch the Flask: Gently scratching the inner surface of the flask with a glass stirring rod below the solvent level can create microscopic imperfections that serve as nucleation sites.[5]
-
Deep Cooling: Place the flask in an ice-salt bath or a freezer to further decrease the solubility of your compound.[5]
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate a portion and allow the more concentrated solution to cool again.[4][5]
Q3: My compound "oils out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
Add More Solvent: The solution may be too concentrated. Return the mixture to the heat and add more of the "good" solvent until the oil fully dissolves, then attempt to cool it again, often more slowly.[4]
-
Change Solvents: Select a solvent with a lower boiling point.
Chromatography Issues
Q4: My compound is degrading on the silica gel column. What are my options?
A4: Silica gel is acidic and can cause decomposition of sensitive compounds.
-
Deactivate Silica: You can deactivate the silica gel by treating it with a small amount of a base, like triethylamine, mixed into the eluent. For example, adding 0.1-1% triethylamine to your solvent system can neutralize the acidic sites.[6]
-
Use an Alternative Stationary Phase: If the compound is unstable on silica, consider using a different stationary phase like alumina (basic or neutral) or Florisil.[7]
-
Test Stability: Before running a large-scale column, test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) appear.[7]
Q5: I can't separate my desired pyrimidinedione analog from a closely related impurity using flash chromatography. What should I try?
A5: This is a common challenge when impurities have similar polarities to the target compound.
-
Optimize the Solvent System: The ideal solvent system should give your target compound a retention factor (Rf) of approximately 0.2-0.4 on TLC and show good separation from impurities.[1] Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol, chloroform/acetone).[6]
-
Reduce the Rf: A lower Rf value (e.g., 0.1-0.15) will require more solvent but often provides significantly better separation.[6]
-
Use Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers much higher resolution and is the preferred method for obtaining highly pure compounds.[1]
Q6: All my fractions from the column are mixed. Why did this happen?
A6: Poor separation can result from several procedural errors:
-
Improper Sample Loading: The initial band of the sample loaded onto the column was likely too wide. Dissolve your crude mixture in the minimum possible volume of solvent (preferably the eluent itself or a less polar solvent) before loading.[6]
-
Overloading the Column: Using too much crude material for the column size will lead to broad, overlapping bands.
-
Incorrect Packing: An improperly packed column with channels or cracks will result in a non-uniform solvent front and poor separation.
Data Presentation: Purification Parameters
The following tables summarize typical parameters and expected outcomes for common purification techniques. Note that optimal conditions will vary depending on the specific analog and its impurities.
Table 1: Recrystallization Solvent Selection for Pyrimidinedione Analogs
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Commonly effective for pyrimidine derivatives.[5][8] |
| Methanol | 65 | Polar Protic | Useful for more polar analogs; can be used in mixtures with water.[8][9] |
| Acetone | 56 | Polar Aprotic | Can be effective for removing colored impurities.[5] |
| Ethyl Acetate / Hexane | 77 / 69 | Mid-Polar / Non-Polar | A common two-solvent system for compounds with intermediate polarity.[8] |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Good for compounds with very low solubility, often used with an anti-solvent for precipitation.[8] |
Table 2: Flash Column Chromatography Conditions and Representative Results
| Compound Type | Stationary Phase | Eluent System | Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimidine-based Kinase Inhibitors | Silica Gel 60 | Not Specified | >95 | 26-85 (synthesis yield) | [1] |
| Monocyclic Pyrimidine Analog | Silica Gel | 10% EtOAc in Hexanes | >98 | 39 (synthesis yield) | [10] |
| 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione derivative | N/A (Reaction Solvent) | 1-Propanol | >95 | 92 (synthesis yield) | [11] |
| 6-(benzylamino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | N/A (Reaction Solvent) | Acetonitrile | >95 | 81 (synthesis yield) | [11] |
Note: Reported yields often correspond to the overall synthetic step rather than the purification step alone.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
-
Solvent Selection: Identify a solvent pair where the target compound is soluble in the "good" solvent and insoluble in the "poor" solvent (the two must be miscible).[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidinedione in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[1]
-
Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides an Rf value of ~0.2-0.4 for the target compound and good separation from impurities.[1]
-
Column Packing: Pack a glass column with silica gel using the selected eluent system, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a solid-phase sample by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump) to maintain a steady flow.[1]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified pyrimidinedione.[1]
Protocol 3: Purification by Preparative HPLC
-
Method Development: On an analytical HPLC system, develop a separation method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water, often with additives like 0.1% formic acid or trifluoroacetic acid).[1]
-
Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound using a fraction collector, typically triggered by a UV detector signal.[1]
-
Purity Analysis & Isolation: Analyze the purity of the collected fractions. Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation) to yield the final high-purity product.[1]
Visualized Workflows and Logic Diagrams
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Preparative HPLC Purification.
Caption: Troubleshooting Logic for Purification Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in enhancing the metabolic stability of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities associated with pyrimidine-based compounds?
A1: Pyrimidine rings are generally considered electron-deficient, which can make them less prone to oxidation compared to electron-rich rings. However, they are still susceptible to several metabolic transformations. Common metabolic liabilities include:
-
Oxidation: Cytochrome P450 (CYP450) enzymes can oxidize the pyrimidine ring or its substituents, particularly at sterically accessible or electron-rich positions.[1] Aldehyde oxidase (AO) can also significantly contribute to the metabolism of nitrogen-containing heterocycles like pyrimidine.[1]
-
Hydroxylation: The introduction of a hydroxyl group onto the pyrimidine ring or its alkyl substituents is a frequent metabolic route.[1]
-
N-dealkylation: If the pyrimidine ring has N-alkyl groups, these can be cleaved by CYP450 enzymes.[1]
-
Phase II Conjugation: Following Phase I metabolism that introduces a functional group (like a hydroxyl group), the compound can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to enhance its water solubility and facilitate excretion.[1]
Q2: Is the cyclopropyl group at the 6-position a potential site for metabolism?
A2: While cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability, they can sometimes be susceptible to metabolism. The high C-H bond dissociation energy of the cyclopropyl ring generally makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. However, in some cases, oxidation of the cyclopropyl ring has been observed in hepatocytes from rats, dogs, and humans. This can be a significant metabolic pathway.
Q3: What are the primary strategies to improve the metabolic stability of my this compound derivative?
A3: Several medicinal chemistry strategies can be employed to block or reduce metabolism:
-
Metabolic Blocking: Introduce sterically bulky groups near the identified metabolic "hotspot" to hinder enzyme access.
-
Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere that is more resistant to metabolism but retains the desired biological activity. For instance, replacing a metabolically weak phenyl ring with a pyridyl group has been shown to increase stability.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups can deactivate a neighboring site to metabolism.
Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?
A4: Both are in vitro assays used to predict in vivo metabolic clearance.
-
Microsomal Stability Assay: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum. It primarily evaluates Phase I metabolism (e.g., CYP450-mediated reactions) and requires the addition of cofactors like NADPH.[1] It is a simpler and more cost-effective initial screen.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain the full range of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[1] This provides a more comprehensive view of a compound's metabolic fate, including uptake and transport processes.[1]
Q5: How should I interpret the data from metabolic stability assays?
A5: The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize a compound. A lower CLint value signifies better metabolic stability. These in vitro values can then be used in in vivo scaling models to predict human pharmacokinetic parameters.
Troubleshooting Guides
This section provides solutions to common issues encountered during the metabolic stability assessment of this compound derivatives.
Issue 1: My compound shows very rapid metabolism (t½ < 5 min) in the microsomal stability assay.
-
Possible Cause: The compound is a high-clearance compound, or the microsomal protein concentration is too high.
-
Troubleshooting Steps:
-
Reduce the microsomal protein concentration in the assay (e.g., from 0.5 mg/mL to 0.2 mg/mL).[1]
-
Decrease the incubation time points to accurately capture the rapid degradation.
-
Consider that your compound may be a high-clearance drug and focus on strategies to block the primary sites of metabolism.
-
Issue 2: My compound appears to be unstable even in the absence of the NADPH cofactor.
-
Possible Cause: The compound may have inherent chemical instability in the assay buffer or could be degraded by non-NADPH-dependent enzymes present in the microsomes, such as esterases.[1]
-
Troubleshooting Steps:
Issue 3: I am observing poor reproducibility between experiments.
-
Possible Cause: Inconsistency in experimental conditions, such as temperature, incubation times, or reagent concentrations. The stability of the compound in the solvent (e.g., DMSO) could also be a factor.
-
Troubleshooting Steps:
Issue 4: My compound is stable in microsomes but shows high clearance in vivo.
-
Possible Cause: The compound may be primarily cleared by pathways not fully represented in the microsomal assay, such as Phase II metabolism or clearance by other organs. It could also be a substrate for efflux transporters.
-
Troubleshooting Steps:
Data Presentation
The following table provides illustrative metabolic stability data for a series of hypothetical this compound derivatives in human liver microsomes (HLM). This data is for representative purposes to demonstrate how structural modifications can impact metabolic stability.
| Compound ID | R1 | R2 | R3 | t½ (min) in HLM | CLint (µL/min/mg protein) |
| Parent-01 | H | H | H | 15 | 46.2 |
| Analog-02 | F | H | H | 45 | 15.4 |
| Analog-03 | H | CH3 | H | 25 | 27.7 |
| Analog-04 | H | H | CF3 | 60 | 11.6 |
| Analog-05 | H | H | Phenyl | 8 | 86.6 |
| Analog-06 | H | H | Pyridyl | 20 | 34.7 |
Note: This data is illustrative and intended for educational purposes.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Internal Standard (for LC-MS/MS analysis)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled HLM on ice. Dilute to a working concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, diluted HLM, and the test compound solution (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after adding the NADPH solution.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: LC-MS/MS Analysis of Pyrimidinedione Derivatives
Objective: To quantify the concentration of the test compound in samples from the metabolic stability assay.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize the precursor and product ion transitions for the test compound and the internal standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Integrate the peak areas for the test compound and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the test compound in the unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Troubleshooting decision tree for metabolic stability issues.
References
Technical Support Center: Novel Pyrimidine-2,4-dione Analogs for Overcoming Drug Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with novel pyrimidine-2,4-dione analogs to overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are pyrimidine-2,4-dione analogs and why are they promising for overcoming drug resistance?
A1: Pyrimidine-2,4-dione (also known as uracil) is a fundamental heterocyclic structure. Novel analogs are synthetic derivatives of this core structure, designed to interact with various biological targets.[1][2] They are promising for overcoming drug resistance because their versatile scaffold can be modified to inhibit key resistance mechanisms, such as overactive signaling pathways (e.g., EGFR), DNA repair enzymes (e.g., PARP-1), and drug efflux pumps.[3][4][5][6][7]
Q2: What are the common molecular targets of these analogs in drug-resistant cancers?
A2: Common targets include:
-
Receptor Tyrosine Kinases (RTKs): Particularly the Epidermal Growth Factor Receptor (EGFR), including its mutated forms (e.g., T790M, L858R) that confer resistance to first-generation inhibitors.[4][5][8]
-
DNA Repair Enzymes: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key target. Inhibiting PARP-1 can induce synthetic lethality in cancer cells with specific DNA repair defects.[3]
-
Efflux Pumps: These membrane proteins actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration. Some pyrimidine derivatives are designed to inhibit these pumps.[6][7][9]
-
Kinases involved in protein synthesis and cell cycle: Eukaryotic Elongation Factor-2 Kinase (eEF-2K) and Polo-like kinase 1 (PLK1) are other notable targets.[10][11]
Q3: How do I select the appropriate drug-resistant cell line for my experiments?
A3: The choice of cell line depends on the resistance mechanism you are targeting. You can either purchase commercially available resistant cell lines or develop them in-house. In-house development involves continuously exposing a parental, drug-sensitive cell line to gradually increasing concentrations of a specific drug.[12][13] Resistance should be confirmed by comparing the IC50 value of the drug in the resistant line to the parental line; a significant increase (e.g., >3-fold) indicates successful resistance development.[12]
Q4: What are the primary mechanisms of action for these compounds?
A4: The primary mechanisms include:
-
Competitive Inhibition: Binding to the ATP-binding site of kinases like EGFR to block downstream signaling.[5]
-
Enzyme Inhibition: Blocking the catalytic activity of enzymes like PARP-1, which are crucial for cancer cell survival.[3]
-
Modulation of Pyrimidine Metabolism: Cancer cells often have deregulated pyrimidine metabolism, which is linked to chemoresistance. Inhibitors can target enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), to re-sensitize cells to chemotherapy.[14][15]
-
Induction of Apoptosis: Many active compounds halt the cell cycle and induce programmed cell death (apoptosis).[11][16]
Troubleshooting Guides
Synthesis & Compound Handling
Q: My synthesis of a pyrano[2,3-d]pyrimidine-2,4-dione analog resulted in a low yield. What are common pitfalls?
A: Low yields can result from several factors. Consider the following:
-
Reaction Conditions: The condensation reaction of barbituric acid with aldehydes can be sensitive to the catalyst and solvent system. Ensure anhydrous conditions if required by the specific protocol. Some syntheses report high yields (75-95%) using specific catalysts like trimethylamine in ethanol.[17]
-
Purity of Starting Materials: Impurities in the starting barbituric acid or aldehyde can lead to side reactions. Verify the purity of your reagents using techniques like NMR or melting point analysis.
-
Reaction Time and Temperature: Over- or under-heating can lead to decomposition or incomplete reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q: My pyrimidine-2,4-dione analog has poor solubility in aqueous media for in vitro assays. How can I address this?
A: This is a common issue with organic small molecules.
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[12] Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation Strategies: For more advanced studies, formulation with excipients or encapsulation in nanoparticles can improve aqueous solubility and bioavailability.
-
Structural Modification: If solubility issues persist and impact activity, consider synthesizing analogs with more hydrophilic functional groups, but be mindful that this could alter the compound's biological activity.
In Vitro & Cellular Assays
Q: I am not observing any significant activity against my drug-resistant cell line. What should I check?
A:
-
Compound Integrity: Verify the purity and identity of your compound using analytical methods like 1H-NMR, 13C-NMR, and mass spectrometry.[18][19] Degradation during storage can lead to loss of activity.
-
Mechanism of Resistance: Ensure your compound's proposed mechanism of action matches the resistance mechanism of the cell line. For example, a PARP-1 inhibitor may not be effective against a cell line that has resistance due to EGFR mutation or efflux pump overexpression.
-
Assay Conditions: Review your assay protocol. Factors like cell seeding density, drug treatment duration, and the type of viability assay can all influence the results.[20] For slowly proliferating cells, a longer incubation time may be necessary.
-
Efflux Pump Activity: If you suspect efflux pump-mediated resistance, consider co-administering your compound with a known efflux pump inhibitor, like verapamil or a specific inhibitor like PAβN, to see if activity is restored.[7][9]
Q: My results from the cell viability assay (e.g., MTT, CCK-8) are inconsistent. What could be the cause?
A:
-
Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use a reliable method for cell counting.[12]
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Compound Precipitation: Visually inspect the wells under a microscope after adding your compound. If the compound precipitates out of solution at higher concentrations, it will not be available to the cells, leading to inaccurate IC50 values.
-
Incubation Time: The optimal incubation time with the viability reagent can vary between cell lines. Follow the manufacturer's protocol and optimize the incubation time if necessary.
Experimental Protocols
Protocol 1: General Synthesis of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
This protocol is a general method for the synthesis of pyrano[2,3-d]pyrimidine derivatives via a multicomponent reaction.
Materials:
-
Barbituric acid (or N-substituted derivatives)
-
Aromatic aldehyde
-
Malononitrile
-
Ethanol
-
Catalyst (e.g., trimethylamine or piperidine)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in ethanol (20 mL).[21]
-
Add a few drops of a suitable catalyst (e.g., trimethylamine).
-
Reflux the reaction mixture for 1-3 hours, monitoring the reaction progress by TLC.[17]
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified pyrano[2,3-d]pyrimidine-2,4-dione derivative.
-
Confirm the structure and purity of the final compound using FTIR, 1H-NMR, 13C-NMR, and mass spectrometry.[18][19]
Protocol 2: Establishing a Drug-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous drug exposure.[13]
Materials:
-
Parental cancer cell line (sensitive to the drug of interest)
-
Complete cell culture medium
-
Drug of interest (e.g., a standard-of-care EGFR inhibitor)
-
DMSO (for drug stock solution)
-
Cell culture flasks and plates
Procedure:
-
Determine Initial Sensitivity: First, determine the IC50 value of the drug on the parental cell line using a standard cell viability assay (see Protocol 3).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the drug at a low concentration (e.g., at or slightly below the IC50).
-
Monitor Cell Growth: Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the drug-containing medium every 3-4 days.[22]
-
Dose Escalation: Once the cells resume proliferation at the initial concentration, gradually increase the drug concentration in the culture medium. This is typically done in a stepwise manner every 2-3 weeks.[22]
-
Selection of Resistant Population: Continue this process of dose escalation until the cells can proliferate in a drug concentration that is significantly higher (e.g., 5-10 times the initial IC50) than what the parental cells can tolerate.
-
Characterization: Once a resistant population is established, characterize it by determining the new, higher IC50 value. The fold-resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Clonal Selection (Optional): To ensure a homogenous resistant cell line, perform single-cell cloning using limited dilution or cloning cylinders.[12]
Protocol 3: Cell Viability and IC50 Determination using CCK-8 Assay
This protocol outlines the steps to measure the effect of a compound on cell viability and calculate its half-maximal inhibitory concentration (IC50).[12]
Materials:
-
Parental and/or drug-resistant cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Pyrimidine-2,4-dione analog (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrimidine-2,4-dione analog in the culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the various drug concentrations to the wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a blank control (medium only).
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours (the exact time depends on the cell line and should be optimized).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (Viability % = [Absorbance_treated / Absorbance_control] * 100).
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value.
-
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrimidine-2,4-dione analogs against different targets as reported in the literature.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K
| Compound | R¹ Group | R² Group | R³ Group | IC50 (nM) |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420[10] |
| 9 | Methyl | CONH₂ | Cyclopropyl | 930[10] |
Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Analogs against PARP-1
| Compound | Substituent | IC50 (nM) |
| S2 | Fused Heterocycle | 4.06 ± 0.18[3] |
| S7 | Fused Heterocycle | 3.61 ± 0.15[3] |
| Olaparib (Reference) | - | 5.77[3] |
Table 3: Antiproliferative Activity of 2,4-Disubstituted Pyrimidine Derivatives
| Compound | Target Cell Line | Target Enzyme | IC50 (µM) |
| 8 | H1975 (NSCLC) | EGFR-L858R/T790M | 0.170 (cellular)[4] |
| 8 | - | EGFR-L858R/T790M | 0.0064 (enzymatic)[4] |
| 2a | Various Tumor Lines | Not Specified | 4 - 8[23][24] |
Table 4: Dual Inhibitory Activity of Aminopyrimidine-2,4-dione Analogs
| Compound | Target | IC50 (µM) |
| 4 | BRD4 | 0.029[11] |
| 4 | PLK1 | 0.094[11] |
| 7 | BRD4 | 0.042[11] |
| 7 | PLK1 | 0.020[11] |
| Volasertib (Reference) | BRD4 / PLK1 | 0.017 / 0.025[11] |
Signaling Pathways and Workflows
Caption: EGFR signaling pathway and point of inhibition by pyrimidine analogs.
Caption: Workflow for screening and validating novel pyrimidine-2,4-dione analogs.
Caption: Mechanisms of drug resistance and corresponding therapeutic strategies.
References
- 1. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 19. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 21. benchchem.com [benchchem.com]
- 22. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluation of new pyrimidine derivatives as anticancer agents [usiena-air.unisi.it]
- 24. mdpi.com [mdpi.com]
Scale-up synthesis challenges for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). Consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal stoichiometry: The molar ratio of reactants may not be ideal for the scale of the reaction. | Perform small-scale optimization experiments to determine the optimal stoichiometry of urea and ethyl 3-cyclopropyl-3-oxopropionate. | |
| Degradation of starting materials or product: The cyclopropyl group or the pyrimidinedione ring may be sensitive to the reaction conditions, leading to degradation. | Evaluate the stability of the starting materials and product under the reaction conditions. Consider using milder bases or lower reaction temperatures. | |
| Impurity Formation | Side reactions: The presence of reactive functional groups can lead to the formation of byproducts. For instance, self-condensation of ethyl 3-cyclopropyl-3-oxopropionate can occur. | Control the addition rate of the base to minimize side reactions. Ensure the reaction temperature is maintained within the optimal range. |
| Incomplete removal of starting materials: Unreacted urea or ethyl 3-cyclopropyl-3-oxopropionate may remain in the crude product. | Optimize the work-up and purification procedures. Consider an additional extraction or washing step. | |
| Difficult Purification | Co-precipitation of impurities: Impurities may co-precipitate with the desired product during crystallization. | Experiment with different recrystallization solvents or solvent mixtures to improve the selectivity of the crystallization process. The use of an anti-solvent can also be beneficial. |
| Product Oiling Out: The product may separate as an oil instead of a crystalline solid during recrystallization. | Ensure the solution is not supersaturated before cooling. Try a slower cooling rate or seeding with a small crystal of the pure product. Changing the solvent system might also be necessary. | |
| Poor Solubility of Crude Product | Presence of polymeric byproducts: High temperatures or prolonged reaction times can sometimes lead to the formation of insoluble polymeric materials. | Optimize the reaction conditions to minimize the formation of these byproducts. Filtration of the reaction mixture before work-up may be helpful. |
| Inconsistent Results at Larger Scale | Inefficient heat transfer: Poor heat dissipation in larger reactors can lead to localized "hot spots," promoting side reactions and degradation. | Ensure adequate stirring and use a reactor with a suitable surface area-to-volume ratio. A jacketed reactor with a temperature control unit is highly recommended for scale-up. |
| Poor mixing: Inadequate mixing can result in localized concentration gradients, affecting reaction kinetics and selectivity. | Use an appropriate stirrer (e.g., overhead mechanical stirrer) and optimize the stirring speed for the reactor geometry and reaction volume. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the condensation of ethyl 3-cyclopropyl-3-oxopropionate with urea in the presence of a base, such as sodium ethoxide.[1]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
The most critical parameters to control during scale-up are temperature, mixing, and the rate of addition of reagents. Inefficient heat transfer and poor mixing are common challenges in larger reactors that can lead to lower yields and increased impurity formation.[2]
Q3: What types of impurities can be expected in the synthesis of this compound?
Potential impurities include unreacted starting materials (urea and ethyl 3-cyclopropyl-3-oxopropionate), byproducts from the self-condensation of the ketoester, and potential products of ring-opening of the cyclopropyl group under harsh conditions.
Q4: What purification methods are most effective for this compound at scale?
Recrystallization is a common and scalable method for the purification of this compound. The choice of solvent is critical and may require some optimization. Common solvents for recrystallization of similar uracil derivatives include ethanol, water, or mixtures thereof. For more challenging purifications, column chromatography may be necessary, although this can be less practical at a very large scale.
Q5: Can the cyclopropyl ring open under the reaction conditions?
The cyclopropyl group is generally stable under the basic conditions used for the pyrimidinedione synthesis. However, exposure to strong acids or high temperatures for prolonged periods could potentially lead to ring-opening. It is advisable to maintain the reaction temperature within the recommended range and to avoid acidic conditions during work-up if possible.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of this compound at different scales. Please note that these are illustrative values and actual results may vary depending on the specific experimental conditions.
| Scale | Reactant A (Ethyl 3-cyclopropyl-3-oxopropionate) | Reactant B (Urea) | Base (Sodium Ethoxide) | Solvent (Ethanol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
| Lab (1 g) | 1.0 g | 0.46 g | 0.52 g | 20 mL | 4 | 78 | 85 | >98 |
| Pilot (100 g) | 100 g | 46 g | 52 g | 2 L | 6 | 78-82 | 78 | >97 |
| Production (1 kg) | 1.0 kg | 0.46 kg | 0.52 kg | 20 L | 8 | 78-82 | 75 | >97 |
Experimental Protocols
Synthesis of this compound (Lab Scale)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (20 mL) and sodium metal (0.15 g, 6.5 mmol) in small portions.
-
Once all the sodium has reacted to form sodium ethoxide, add urea (0.46 g, 7.7 mmol).
-
Heat the mixture to reflux until the urea is completely dissolved.
-
Add ethyl 3-cyclopropyl-3-oxopropionate (1.0 g, 6.4 mmol) dropwise to the refluxing solution.
-
Continue to reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with concentrated hydrochloric acid to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to afford pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Addressing Off-Target Effects of Pyrimidine-2,4-dione Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, characterize, and mitigate off-target effects of pyrimidine-2,4-dione based compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with pyrimidine-2,4-dione based compounds?
A1: Off-target effects are unintended interactions of a drug candidate with proteins other than its intended therapeutic target.[1] For pyrimidine-2,4-dione based compounds, which are often designed as kinase inhibitors, off-target effects are a major concern due to the conserved nature of the ATP-binding pocket across the human kinome. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and adverse effects in clinical settings.[2]
Q2: My pyrimidine-2,4-dione based inhibitor is showing unexpected cytotoxicity at concentrations that shouldn't be toxic based on its on-target IC50. What could be the cause?
A2: Unexpected cytotoxicity is a common indicator of off-target effects. The compound may be inhibiting one or more kinases that are essential for cell survival. For example, some PARP inhibitors with a pyrimidine core have been shown to have off-target activity against kinases like PIM1, PIM2, and various Cyclin-Dependent Kinases (CDKs), which are involved in cell cycle regulation and survival pathways.[1] It is crucial to perform a broad kinase screen to identify potential off-target liabilities.[2]
Q3: I'm observing a discrepancy between my compound's potency in biochemical assays versus cell-based assays. What could be the reason?
A3: This is a common challenge in drug discovery and can be attributed to several factors. Poor cell permeability of the compound can prevent it from reaching its intracellular target. The compound might also be a substrate for cellular efflux pumps, actively removing it from the cell. Additionally, the high intracellular concentration of ATP (millimolar range) can outcompete ATP-competitive inhibitors, leading to a significant decrease in apparent potency compared to biochemical assays which are often run at lower ATP concentrations.[2]
Q4: Can off-target effects ever be beneficial?
A4: While often associated with adverse effects, off-target interactions can sometimes contribute to the therapeutic efficacy of a drug. A multi-kinase inhibitor that hits several targets within a cancer-related pathway may exhibit a more potent anti-tumor effect than a highly selective inhibitor.[2] For instance, a compound designed to inhibit a primary target might also inhibit other kinases that contribute to the same disease phenotype, a concept known as polypharmacology. However, any potential benefits must be carefully weighed against the risks of toxicity.
Q5: How can I be sure that the observed phenotype is due to the inhibition of my intended target and not an off-target?
A5: Orthogonal validation is key to confirming on-target activity. This involves using multiple, independent methods to verify your findings. Key strategies include:
-
Using a structurally unrelated inhibitor: If a different compound targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic validation: Employing techniques like CRISPR-Cas9 knockout or siRNA knockdown of the target gene should phenocopy the effects of the inhibitor.[3]
-
Rescue experiments: Re-introducing a drug-resistant version of the target protein into the cells should reverse the phenotypic effects of the compound.[2]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to the intended target within the cell.[2]
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to off-target effects of pyrimidine-2,4-dione based compounds.
Troubleshooting Workflow: Unexpected Cytotoxicity
If your pyrimidine-2,4-dione based compound exhibits unexpected cell death, follow this workflow to investigate potential off-target causes.
Troubleshooting Workflow: Discrepancy Between Biochemical and Cellular Activity
If your compound is potent in biochemical assays but shows weaker activity in cells, this workflow can help identify the underlying reasons.
Section 3: Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical Pyrimidine-2,4-dione Based PARP Inhibitor (Compound P-1)
This table provides an example of how to present kinase selectivity data. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| PARP1 (On-Target) | 5 | 98% |
| PIM1 | 250 | 85% |
| PIM2 | 400 | 78% |
| DYRK1A | 800 | 60% |
| CDK1 | 1,200 | 45% |
| CDK9 | 1,500 | 40% |
| HIPK2 | 2,500 | 30% |
| CK2 | 5,000 | 15% |
| ALK | >10,000 | <10% |
| VEGFR2 | >10,000 | <10% |
Data is hypothetical and for illustrative purposes, based on trends observed for similar compounds.[1]
Table 2: Comparative Cellular Activity of a Hypothetical Dual BRD4/PLK1 Inhibitor (Compound B-1)
This table compares the cellular potency of a hypothetical compound against its intended targets and in general cytotoxicity assays.
| Assay | Cell Line | Parameter | Compound B-1 (IC50/EC50 in µM) |
| BRD4 Engagement | HEK293T | NanoBRET | 0.15 |
| PLK1 Inhibition | HeLa | p-Histone H3 (Ser10) ELISA | 0.09 |
| Cell Viability | MDA-MB-231 (Breast Cancer) | MTT Assay | 0.4 |
| Cell Viability | HT-29 (Colorectal Cancer) | MTT Assay | 0.8 |
| Cell Viability | U-937 (Renal Cancer) | MTT Assay | 1.85 |
| Cell Viability | Vero (Normal Kidney) | MTT Assay | >10 |
Data is hypothetical and for illustrative purposes, based on trends observed for similar compounds.[4]
Section 4: Experimental Protocols
Protocol 4.1: In Vitro Kinase Profiling
Objective: To determine the selectivity of a pyrimidine-2,4-dione based compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP. Common methods include fluorescence, luminescence, or radioactivity-based assays.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 4.2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a pyrimidine-2,4-dione based compound in intact cells.[2]
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with various concentrations of the test compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer with protease and phosphatase inhibitors. Lyse the cells and clarify the lysate by centrifugation.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 4.3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein phenocopies the effect of the pyrimidine-2,4-dione based inhibitor.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 constructs into the target cell line. If the vector contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single cells to establish clonal cell lines.
-
Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with the pyrimidine-2,4-dione based inhibitor.
Section 5: Signaling Pathways and Visualization
Potential Off-Target Signaling Pathways
Off-target effects of pyrimidine-2,4-dione based compounds can impact various signaling pathways. For example, a compound designed as a PARP inhibitor might inadvertently inhibit kinases in the PIM or CDK families, affecting cell cycle progression and apoptosis.
Orthogonal Validation Workflow
A robust validation of target engagement involves a multi-faceted approach, starting from biochemical assays and moving towards more physiologically relevant cellular methods.
References
- 1. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Antiviral Activity of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiviral activity of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione and related pyrimidine derivatives. Due to the limited publicly available data on the specific antiviral profile of this compound, this guide draws upon research on closely related analogs and broader-acting pyrimidine biosynthesis inhibitors to provide a comprehensive overview for researchers in drug discovery and development. The guide includes a comparison with Brequinar, a well-characterized antiviral that targets the same proposed cellular pathway, and other relevant pyrimidine-based antiviral compounds.
Executive Summary
Pyrimidine analogs represent a promising class of antiviral compounds. Their mechanism of action often involves the inhibition of viral replication through the disruption of nucleic acid synthesis. A key target for many broad-spectrum antiviral pyrimidine derivatives is the host cell enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, these compounds deplete the intracellular pool of pyrimidines necessary for viral RNA and DNA synthesis. This guide explores the potential antiviral activity of this compound within this context, comparing it with established and experimental antiviral agents.
Comparative Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Brequinar | SARS-CoV-2 | A549/ACE2 | 0.078 - 5.0 | >50 | >10 - >641 | [1] |
| Compound 7f (Pyrimido[4,5-d]pyrimidine derivative with cyclopropylamino group) | HCoV-229E | HEL | - | >100 | - | [2] |
| 2'-deoxy-5-cyclopropyl-4'-thiouridine | Herpes Simplex Virus-1 (HSV-1) | - | - | - | - | [3] |
| Various 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | MDCK | 0.01 - 0.1 | >500 (stationary cells) | >5000 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to validate the in vitro antiviral activity of compounds like this compound.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques.
Materials:
-
Confluent monolayer of host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.
-
Virus stock with a known titer.
-
Test compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Growth medium and overlay medium (e.g., containing carboxymethylcellulose or agarose).
-
Crystal violet staining solution.
Procedure:
-
Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a known multiplicity of infection (MOI) of the virus.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
The EC50 value is determined as the compound concentration that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the test compound that is toxic to the host cells, providing the CC50 value.
Materials:
-
Host cells seeded in 96-well plates.
-
Test compound serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the wells. Include a cell-only control (no compound).
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
Visualizations
Experimental Workflow for Antiviral Activity Screening
References
- 1. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione with other antiviral agents
A comprehensive guide for researchers and drug development professionals on the antiviral potential of pyrimidine-2,4-dione derivatives in comparison to established antiviral drugs.
Executive Summary
This document presents a comparative analysis of antiviral agents, focusing on the potential of the pyrimidine-2,4-dione scaffold. Although direct antiviral efficacy data for 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is not publicly available, a closely related derivative has shown potent activity against SARS-CoV-2. This guide compares this derivative with three widely-used antiviral drugs—Remdesivir, Acyclovir, and Ribavirin—across key performance metrics. Detailed experimental protocols for standard antiviral assays are also provided to support further research and development in this area.
Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of a representative pyrimidine-2,4-dione derivative and the selected comparator antiviral agents against their respective target viruses.
Table 1: In Vitro Antiviral Activity of a Pyrimidine-2,4-dione Derivative against SARS-CoV-2
| Compound | Virus Strain | Cell Line | IC50 (nM) | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| Pyrimidine-2,4-dione Derivative (Compound 17) | SARS-CoV-2 (JN.1 variant) | - | 21.1 (Mpro inhibition) | < 2 | - | >10.55 |
Source: Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect.[1]
Table 2: In Vitro Antiviral Activity of Comparator Antiviral Agents
| Antiviral Agent | Target Virus | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Remdesivir | SARS-CoV-2 | WA1 | Vero E6 | 1.65 | >100 | >60.6 |
| SARS-CoV-2 | - | Calu-3 | 0.01 | - | - | |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | - | Baby Hamster Kidney | - | - | - |
| Herpes Simplex Virus-2 (HSV-2) | - | Baby Hamster Kidney | - | - | - | |
| Ribavirin | Respiratory Syncytial Virus (RSV) | - | - | 1.38 - 5.3 µg/ml | - | - |
| Influenza A virus (H1N1) | - | - | 8.6 - 67 µg/ml | - | - |
Sources: Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice, Acyclovir (Aciclovir) | HSV Inhibitor, Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-C-methyl-aristeromycin.[2][3][4]
Mechanism of Action
The pyrimidine-2,4-dione derivative, Compound 17, exerts its antiviral effect against SARS-CoV-2 by inhibiting the main protease (Mpro), a crucial enzyme for viral replication.[1] This mechanism is distinct from the comparator agents in this guide.
-
Remdesivir , a nucleotide analog, targets the viral RNA-dependent RNA polymerase (RdRp), causing premature termination of the nascent viral RNA chain.
-
Acyclovir , a guanosine analog, is converted to its triphosphate form and inhibits viral DNA polymerase, also acting as a chain terminator.
-
Ribavirin has a multi-faceted mechanism of action, including inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools necessary for viral RNA synthesis, and direct inhibition of viral RNA polymerase.[5]
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are crucial for the accurate evaluation and comparison of antiviral compounds.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Vero for HSV) in 96-well microplates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Infect the cell monolayers with a predetermined titer of the virus.
-
Treatment: After a brief incubation period with the virus, remove the inoculum and add the different concentrations of the test compound. Include untreated infected (virus control) and uninfected (cell control) wells.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator until significant CPE is observed in the virus control wells (typically 2-4 days).
-
Quantification of CPE: Cell viability is assessed using a colorimetric method, such as the neutral red uptake assay or MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%, and the 50% cytotoxic concentration (CC50) from uninfected, treated wells are calculated by regression analysis. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cells with a low multiplicity of infection (MOI) of the virus for 1-2 hours.
-
Treatment and Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Enzyme Inhibition Assay (e.g., Mpro or RdRp Inhibition)
This biochemical assay directly measures the inhibitory effect of a compound on a specific viral enzyme.
Protocol:
-
Reagents: Purified recombinant viral enzyme (e.g., SARS-CoV-2 Mpro or RdRp), a fluorogenic substrate, and the test compound.
-
Assay Setup: In a microplate, combine the enzyme and various concentrations of the test compound in an appropriate buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the fluorescence or absorbance signal over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity.
Visualizations
The following diagrams illustrate key concepts in antiviral drug discovery and mechanism of action.
Caption: A generalized workflow for antiviral drug discovery and development.
Caption: Mechanism of action for nucleoside/nucleotide analog antiviral drugs.
References
- 1. Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-cyclopropylpyrimidine-2,4(1H,3H)-dione derivatives and their analogs, focusing on their structure-activity relationship (SAR) in modulating cell proliferation. The data presented is compiled from published experimental studies to facilitate further research and development in this area.
Introduction
Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. Modifications at the C6 position of the uracil ring have been shown to significantly influence these activities. This guide specifically examines the impact of a cyclopropyl group at the C6 position, comparing its effects on in vitro cell proliferation against other alkyl substituents.
Data Presentation: SAR of 6-Substituted Uracil Derivatives
The following tables summarize the quantitative data from studies on a series of 6-substituted uracil derivatives, highlighting the influence of substituents at the C6, N1, and N3 positions on their ability to stimulate lung cell proliferation.
Table 1: Effect of C6-Substitution on the Proliferative Activity of Uracil Derivatives
| Compound ID | R (at C6) | Proliferation Index (%)* | Max Tolerated Dose (MTD, mM) | IC50 (mM) |
| 1 | -CH₃ (Methyl) | 100 (Reference) | 2.5 | >10 |
| 2 | -CH₂CH₃ (Ethyl) | 110 | 5.0 | >10 |
| 3 | -CH(CH₃)₂ (Isopropyl) | Not specified | 1.25 | >10 |
| 4 | -C(CH₃)₃ (tert-Butyl) | Not specified | 0.625 | >10 |
| 5 | -cPr (Cyclopropyl) | 120 | 5.0 | >10 |
*Proliferation Index is relative to 6-methyluracil. Data sourced from studies on immortalized fetal calf lung cells (LC).
Table 2: Effect of N1 and N3-Substitution on the Proliferative Activity of 6-Alkyl Uracil Derivatives
| Compound ID | Base Scaffold | N-Substitution | Proliferation Index (%)* | Max Tolerated Dose (MTD, mM) | IC50 (mM) |
| 6 | 6-Methyluracil | 1-Butyl | 125 | 10.0 | >10 |
| 7 | 6-Methyluracil | 3-Butyl | Not specified | 2.5 | >10 |
| 8 | 6-Ethyluracil | 3-Methyl | Not specified | 5.0 | >10 |
| 9 | 6-Cyclopropyluracil | 3-Methyl | 175 | 10.0 | >10 |
*Proliferation Index is relative to 6-methyluracil. Data sourced from studies on immortalized fetal calf lung cells (LC).
SAR Insights:
-
C6-Position: Introducing a cyclopropyl group at the C6 position (Compound 5) results in a higher proliferation index compared to a methyl group (Compound 1).
-
N3-Position: Methylation at the N3 position of 6-cyclopropyluracil (Compound 9) dramatically increases the proliferative activity, showing the highest index in the series.[1][2]
-
N1-Position: Butylation at the N1 position of 6-methyluracil (Compound 6) also enhances proliferative activity, more so than butylation at the N3 position (Compound 7).[1][2]
-
Tolerability: The 3-methyl-6-cyclopropyluracil (Compound 9) and 1-butyl-6-methyluracil (Compound 6) derivatives demonstrated the highest maximum tolerated doses, indicating lower cytotoxicity in this specific cell line.[1]
Experimental Protocols
Synthesis of 6-Cyclopropyluracil and its N-methylated Derivative
A general workflow for the synthesis of the lead compound, 3-methyl-6-cyclopropyluracil, is outlined below.
Caption: Synthetic workflow for 3-methyl-6-cyclopropyluracil.
Protocol for 6-Cyclopropyluracil (Compound 5):
-
Urea (60.5 mmol) and ethyl 3-cyclopropyl-3-oxopropionate (30.3 mmol) are used as starting materials.
-
The condensation reaction is carried out in the presence of sodium ethoxide (40.0 mmol) in ethanol (30 mL).
-
The resulting product is recrystallized from water to yield 6-cyclopropyluracil.
Protocol for 3-Methyl-6-cyclopropyluracil (Compound 9):
-
6-Cyclopropyluracil is methylated using dimethyl sulfate as the methylating agent.
-
The reaction is typically performed without a solvent.
-
The final product is purified by recrystallization from ethanol.
In Vitro Cell Proliferation Assay
Cell Line: Immortalized fetal calf lung cells (LC).
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved (e.g., in DMSO) and diluted in culture medium to various concentrations. The cells are then treated with these solutions. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability/Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT assay.
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
IC50: The concentration of the compound that inhibits cell growth by 50% is calculated from the dose-response curves.
-
Maximum Tolerated Dose (MTD): The highest concentration of the compound that does not significantly reduce cell viability compared to the control.
-
Proliferation Index: The percentage increase in cell proliferation relative to a reference compound (e.g., 6-methyluracil) at a specific, non-toxic concentration.
-
Postulated Signaling Pathway
While the precise mechanism for 6-cyclopropylpyrimidine derivatives is not fully elucidated, the proliferative effects of uracil nucleotides in other systems are often mediated through P2Y receptors, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway. This pathway is a central regulator of cell growth and proliferation.
Caption: Postulated MEK/ERK signaling pathway for uracil-induced cell proliferation.
This pathway illustrates how the binding of a uracil derivative to a cell surface receptor could initiate a phosphorylation cascade, culminating in the activation of transcription factors that drive cell proliferation. This represents a plausible mechanism for the observed biological activity of this compound derivatives.
References
Head-to-head comparison of different synthetic routes to 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, presenting a comparative analysis of two primary synthetic strategies. This guide provides detailed experimental protocols, quantitative data, and visual representations to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound, also known as 6-cyclopropyluracil, is a key heterocyclic scaffold in medicinal chemistry, demonstrating a range of biological activities that make it a valuable building block in drug discovery programs. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound: a classical cyclocondensation approach and a modern cross-coupling strategy. Each route is evaluated based on reaction yield, purity, reaction time, and overall efficiency, supported by detailed experimental protocols and spectroscopic data.
Synthetic Strategies Overview
The two primary synthetic routes for the preparation of this compound are:
-
Route 1: Cyclocondensation of a β-Ketoester with Urea. This is a traditional and widely used method for the synthesis of uracil derivatives. It involves the base-catalyzed condensation of ethyl 3-cyclopropyl-3-oxopropionate with urea to form the pyrimidine ring in a single step.
-
Route 2: Palladium-Catalyzed Cross-Coupling. This modern approach involves the formation of the C6-cyclopropyl bond on a pre-formed pyrimidine ring. Specifically, a Suzuki-Miyaura coupling reaction between a 6-halouracil derivative and a cyclopropylboronic acid derivative is employed.
Caption: Overview of the two synthetic routes to this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: Cyclocondensation | Route 2: Suzuki-Miyaura Cross-Coupling |
| Starting Materials | Ethyl 3-cyclopropyl-3-oxopropionate, Urea | 6-Chlorouracil, Potassium cyclopropyltrifluoroborate |
| Key Reagents | Sodium ethoxide, Ethanol | Pd(OAc)₂, XPhos, K₂CO₃, CPME/H₂O |
| Reaction Time | 4 hours | 18 hours |
| Yield | ~75% | ~85% |
| Purity (post-purification) | >98% | >98% |
| Purification Method | Recrystallization | Column Chromatography |
| Scalability | Readily scalable | Scalable, but catalyst cost may be a factor |
| Atom Economy | Good | Moderate |
| Advantages | Inexpensive starting materials, simple procedure | High yield, milder conditions for the key C-C bond formation |
| Disadvantages | Strong basic conditions | Use of expensive catalyst and ligand, longer reaction time |
Experimental Protocols
Route 1: Cyclocondensation of Ethyl 3-cyclopropyl-3-oxopropionate with Urea
This classical approach builds the pyrimidine ring from acyclic precursors.
Caption: Workflow for the cyclocondensation synthesis of this compound.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropionate (1.0 eq)
-
Urea (1.5 eq)
-
Sodium ethoxide (1.5 eq)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
A solution of sodium ethoxide in absolute ethanol is prepared by cautiously adding sodium metal to ethanol under an inert atmosphere.
-
To this solution, ethyl 3-cyclopropyl-3-oxopropionate and urea are added sequentially.
-
The resulting mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of 5-6, resulting in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from hot water to afford pure this compound.
Route 2: Suzuki-Miyaura Cross-Coupling of 6-Chlorouracil
This modern synthetic route utilizes a palladium catalyst to couple a cyclopropyl group to a pre-existing uracil scaffold.
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis of this compound.
Materials:
-
6-Chlorouracil (1.0 eq)
-
Potassium cyclopropyltrifluoroborate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.06 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Cyclopentyl methyl ether (CPME)
-
Deionized Water
Procedure:
-
To a reaction vessel, 6-chlorouracil, potassium cyclopropyltrifluoroborate, palladium(II) acetate, XPhos, and potassium carbonate are added.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed mixture of cyclopentyl methyl ether and water (10:1 v/v) is added to the reaction vessel.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield pure this compound.
Conclusion
Both the classical cyclocondensation and the modern Suzuki-Miyaura cross-coupling routes offer viable pathways to this compound. The choice between these two methods will largely depend on the specific requirements of the synthesis.
-
For large-scale, cost-effective production , the cyclocondensation route is highly attractive due to its use of inexpensive and readily available starting materials and a straightforward procedure.
-
For medicinal chemistry applications where higher yields and milder final-step conditions are prioritized , the Suzuki-Miyaura cross-coupling route presents a compelling alternative, despite the higher cost of the catalyst and ligand and a longer reaction time.
Researchers and drug development professionals should carefully consider these factors when selecting the optimal synthetic strategy for their needs. This guide provides the necessary data and protocols to make an informed decision and to successfully implement the chosen synthetic route.
Evaluating Novel Pyrimidine-2,4-dione Derivatives: A Comparative Guide to In Vivo Efficacy and Toxicity
Disclaimer: Publicly available in vivo efficacy and toxicity data for the specific compound 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione are limited. This guide provides a comparative framework for evaluating novel pyrimidine-2,4-dione derivatives (represented here as "Compound P2D") in preclinical animal models. The guide utilizes published data from established anticancer agents—the targeted PARP inhibitor Olaparib and the conventional chemotherapy drug 5-Fluorouracil (5-FU) —to serve as benchmarks for efficacy and toxicity.
This document is intended for researchers, scientists, and drug development professionals to aid in the design and interpretation of in vivo studies for this emerging class of compounds.
Comparative Efficacy in Xenograft Models
The antitumor activity of a novel compound is typically assessed in immunocompromised mice bearing human tumor xenografts. Efficacy is measured by tumor growth inhibition and potential improvements in survival.
Table 1: Comparative In Vivo Efficacy Against Human Cancer Xenografts
| Parameter | Compound P2D (Hypothetical) | Olaparib (PARP Inhibitor) | 5-Fluorouracil (Chemotherapy) |
| Animal Model | Athymic Nude or NOD/SCID Mice | NOD/SCID Mice with BRCA2-mutated Ovarian Cancer Xenografts[1] | Nude Mice with Gastric Cancer Xenografts[2] |
| Cell Line | e.g., MDA-MB-231 (Breast), A549 (Lung) | Patient-Derived Xenograft (PDX) LTL247 | Human Gastric Cancer Cells[2] |
| Dosing Regimen | To be determined (e.g., daily, p.o.) | 100 mg/kg, daily, i.p.[3] | 25 mg/kg, every 2 days, i.p.[4] |
| Tumor Growth Inhibition (TGI) | Primary endpoint to be measured. | Greatly inhibits tumor growth in BRCA2-mutated models.[1] TGI of 56.4% in A2780 ovarian xenografts.[3] | TGI of 26.36% as a single agent.[2] TGI of 74% in a liposomal formulation against colorectal xenografts.[5] |
| Survival Benefit | Secondary endpoint to be measured. | Significantly improves recurrence-free and overall survival in BRCA-associated models. | Can increase lifespan of tumor-bearing mice, particularly with optimized formulations.[5] |
| Mechanism Biomarkers | e.g., Target engagement, apoptosis markers. | Decreased Ki-67 (proliferation), increased cleaved caspase-3 (apoptosis).[6] | Affects DNA synthesis, leading to cell damage and death.[2] |
Comparative In Vivo Toxicity Profile
Evaluating the safety profile is critical. Key indicators include mortality, body weight changes, clinical signs of distress, and effects on hematological parameters.
Table 2: Comparative In Vivo Toxicity in Animal Models
| Parameter | Compound P2D (Hypothetical) | Olaparib (PARP Inhibitor) | 5-Fluorouracil (Chemotherapy) |
| Animal Model | Athymic Nude or C57BL/6 Mice | C57BL/6 Mice and NOD/SCID Mice[7] | Dogs (for acute toxicity), Mice (for efficacy studies) |
| Dosing Regimen | Dose-escalation studies required. | Up to 100 mg/kg daily.[3] | Toxic dose in dogs: >20 mg/kg. Fatal dose in dogs: >43 mg/kg.[8][9] |
| Mortality | To be determined (LD50). | Generally well-tolerated as a monotherapy in preclinical models.[7] | Ingestion is often fatal in sensitive species like dogs, with death occurring in hours.[10][11] |
| Body Weight Loss | A key toxicity indicator (<15-20% is a common endpoint). | No significant weight loss observed in multiple xenograft studies.[1][3] | A common side effect expected during treatment cycles. |
| Key Organ Toxicities | To be determined by histopathology. | Can cause DNA damage in the large intestine and kidney, particularly when combined with radiation.[12] | Gastrointestinal: Vomiting, diarrhea, ulceration. Neurological: Seizures, ataxia, tremors. Hematological: Bone marrow suppression (leukopenia, thrombocytopenia).[9][13] |
| Hematological Effects | To be measured (CBC counts). | Monotherapy did not show significant toxicity in blood cells or bone marrow in mice.[7] | Bone marrow suppression is a primary dose-limiting toxicity.[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. Below are representative protocols for efficacy and toxicity studies.
In Vivo Efficacy Study: Human Tumor Xenograft Model
-
Cell Culture: Human cancer cells (e.g., A549, MDA-MB-231) are cultured in appropriate media under standard conditions (37°C, 5% CO₂). Cells are harvested during the exponential growth phase.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ tumor cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel.
-
Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% HPMC, p.o., daily)
-
Compound P2D (e.g., 50 mg/kg, p.o., daily)
-
Positive Control (e.g., Olaparib, 100 mg/kg, i.p., daily)
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are recorded throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).
-
At termination, tumors are excised, weighed, and processed for biomarker analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).
-
Tumor Growth Inhibition (TGI) is calculated.
-
In Vivo Acute Toxicity Study
-
Animal Model: Healthy, non-tumor-bearing C57BL/6 mice (8-10 weeks old, equal numbers of males and females) are used.
-
Dose Administration: A dose-escalation study is performed. Animals are divided into groups (n=5 per sex per group) and administered single doses of Compound P2D via the intended clinical route (e.g., oral gavage). Doses are selected to span a range expected to produce no effect up to significant toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes at regular intervals for 14 days.
-
Endpoint Analysis:
-
The Median Lethal Dose (LD50) may be estimated if significant mortality occurs.
-
At day 14, surviving animals are euthanized.
-
Blood is collected for complete blood count (CBC) and serum chemistry analysis.
-
A full necropsy is performed, and major organs (liver, kidney, spleen, heart, lungs) are collected, weighed, and preserved for histopathological examination.
-
Mandatory Visualizations
Signaling Pathway Diagram
Many pyrimidine-2,4-dione derivatives exert their anticancer effects by inhibiting key enzymes in DNA damage repair pathways, such as Poly(ADP-ribose) polymerase (PARP). This leads to a synthetic lethal phenotype in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).
Caption: Proposed mechanism of action via PARP inhibition and synthetic lethality.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo xenograft study to assess the efficacy of a novel compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dvm360.com [dvm360.com]
- 11. petpoisonhelpline.com [petpoisonhelpline.com]
- 12. Olaparib, alone or in combination with ionizing radiation, exacerbates DNA damage in normal tissues, as revealed by a new p21 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vettimes.com [vettimes.com]
For Immediate Release
In the dynamic field of drug discovery, understanding the cross-reactivity profile of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, a molecule of interest within the pyrimidine-2,4(1H,3H)-dione (uracil) scaffold. While direct enzymatic inhibition data for this specific compound is not extensively available in public literature, this document outlines a predictive cross-reactivity profile based on the known biological activities of structurally related pyrimidine and uracil derivatives. This guide is intended for researchers, scientists, and drug development professionals to inform initial screening cascades and hypothesis-driven research.
The pyrimidine-2,4(1H,3H)-dione core is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Its derivatives have been shown to interact with a wide array of enzymes, primarily by acting as mimics of the natural nucleobases. The introduction of a cyclopropyl group at the 6-position is anticipated to influence the compound's steric and electronic properties, potentially altering its binding affinity and selectivity for various enzyme targets.
Predictive Cross-Reactivity Profile
Based on the enzymatic activities of analogous compounds, this compound may exhibit inhibitory activity against several classes of enzymes. The following table summarizes the potential enzymatic targets and includes available data for structurally related compounds to provide a comparative context.
| Enzyme Target Class | Specific Enzyme Example | Related Compound Example | IC50/Ki Value | Reference Compound | IC50/Ki Value |
| Kinases | Bruton's Tyrosine Kinase (BTK) | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative (Compound 17) | 1.2 nM | Ibrutinib | 0.6 nM |
| Polymerases | HIV-1 Reverse Transcriptase (RT) | 6-(Cyclohexylmethyl)-3-hydroxypyrimidine-2,4-dione | Low nM to sub-µM range | Not Specified | Not Specified |
| Metabolic Enzymes | D-Dopachrome Tautomerase (MIF-2) | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (Compound 5d) | 1.0 µM | 4-CPPC | 27 µM |
| Metabolic Enzymes | Protoporphyrinogen IX Oxidase (PPO) | Thieno[2,3-d]pyrimidine-2,4-dione derivative (Compound 6g) | Ki = 2.5 nM | Flumioxazin | Ki = 46 nM |
| DNA Repair Enzymes | Poly (ADP-ribose) polymerase-1 (PARP-1) | Pyrano[2,3-d]pyrimidine-2,4-dione derivative (Compound S7) | 3.61 nM | Olaparib | 5.77 nM |
Note: The data presented above is for structurally related compounds and should be considered as a predictive guide for the potential activity of this compound. Experimental validation is required to determine the actual inhibitory profile.
Experimental Protocols
To facilitate the investigation of the cross-reactivity profile of this compound, detailed methodologies for key enzyme inhibition assays are provided below.
General Kinase Inhibition Assay (e.g., BTK)
This protocol outlines a common method for determining the in vitro potency of a test compound against a purified kinase.
Materials:
-
Purified recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a poly-Glu,Tyr peptide)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the BTK enzyme and substrate peptide in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay
This assay measures the inhibition of PPO, a key enzyme in the heme biosynthesis pathway.
Materials:
-
Purified PPO enzyme (e.g., from Nicotiana tabacum)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 1 mM EDTA, 5 mM DTT)
-
Protoporphyrinogen IX (substrate)
-
Test compound dissolved in DMSO
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the PPO enzyme.
-
Incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Immediately monitor the increase in absorbance at 410 nm for 15 minutes at 37°C. This corresponds to the formation of protoporphyrin IX.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 or Ki value.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the potential biological context of this compound's activity, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: A simplified representation of the B-cell receptor signaling pathway, highlighting the potential inhibitory action of a pyrimidine-dione derivative on Bruton's Tyrosine Kinase (BTK).
This guide serves as a foundational resource for the continued investigation of this compound. The provided data on related compounds, detailed experimental protocols, and illustrative diagrams are intended to accelerate research efforts and facilitate a deeper understanding of the compound's biological activity. Further experimental validation is essential to confirm the predictive cross-reactivity profile outlined herein.
Benchmarking 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione Against Commercially Available Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyclopropylpyrimidine-2,4(1H,3H)-dione is a novel heterocyclic compound with a structural framework that suggests potential biological activity. The pyrimidine-2,4(1H,3H)-dione core is a key feature in a variety of bioactive molecules, including several commercial herbicides. This guide provides a comparative benchmark of this compound against established commercial herbicides. Due to the absence of direct published data on the herbicidal activity of this compound, this analysis is based on a hypothesized mechanism of action as a Protoporphyrinogen Oxidase (PPO) inhibitor. This hypothesis is informed by the known activity of other pyrimidine dione derivatives. For a comprehensive comparison, we have selected two widely-used PPO-inhibiting herbicides, Flumioxazin and Sulfentrazone, and a pyrimidine-based herbicide with an alternative mode of action, Aminocyclopyrachlor (a synthetic auxin).
Comparative Performance Data
The following tables summarize the herbicidal efficacy of the selected commercial drugs. The data for this compound is presented as a hypothetical target based on the performance of other pyrimidine dione derivatives investigated as PPO inhibitors.
Table 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition
| Compound | Target Enzyme | IC50 / Ki Value | Source Species |
| This compound | Protoporphyrinogen Oxidase (PPO) | Hypothetical Target: < 50 nM | Plant (e.g., Amaranthus tuberculatus) |
| Flumioxazin | Protoporphyrinogen Oxidase (PPO) | IC50: ~4.56 times larger in humans than rats[1] | Rat, Human[1][2][3] |
| Sulfentrazone | Protoporphyrinogen Oxidase (PPO) | Data on specific IC50/Ki values for plant PPO is limited in the public domain. | Plant |
| Aminocyclopyrachlor | Not a PPO inhibitor | Not Applicable | Not Applicable |
Note: IC50 values for PPO inhibitors can be highly species-specific. The provided data for Flumioxazin is from mammalian mitochondrial PPO and serves as an example of the type of data generated in such assays.
Table 2: Herbicidal Efficacy (Whole Plant Bioassay)
| Compound | Mechanism of Action | Target Weeds | Effective Dose Rate (g a.i./ha) |
| This compound | PPO Inhibition (Hypothesized) | Broadleaf Weeds | Hypothetical Target: 50 - 150 |
| Flumioxazin | PPO Inhibition | Broadleaf Weeds (e.g., Amaranthus tuberculatus) | 19 - 151 (for 50-90% control)[4] |
| Sulfentrazone | PPO Inhibition | Broadleaf and certain grass weeds | 104 - 721 (for 50-90% control of various weeds)[5] |
| Aminocyclopyrachlor | Synthetic Auxin | Broadleaf Weeds | 0.12 kg ae/ha (standard labeled rate)[6] |
Signaling Pathways and Experimental Workflows
Diagram 1: Tetrapyrrole Biosynthesis Pathway and the Role of PPO
Caption: Tetrapyrrole biosynthesis pathway highlighting PPO inhibition.
Diagram 2: Experimental Workflow for Herbicide Benchmarking
Caption: Workflow for in vitro and whole-plant herbicide evaluation.
Experimental Protocols
1. In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the PPO enzyme activity (IC50).
-
Enzyme Source: PPO can be isolated from the etiolated seedlings of a target weed species (e.g., Amaranthus tuberculatus) or a model plant (Arabidopsis thaliana). The isolation typically involves tissue homogenization, differential centrifugation to obtain a mitochondrial or plastid fraction, and solubilization of the membrane-bound enzyme.
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
A reaction mixture containing a suitable buffer (e.g., HEPES or Tris-HCl), a detergent (e.g., Tween 20), and a reducing agent (e.g., dithiothreitol) is prepared.
-
The isolated PPO enzyme preparation is added to the wells.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a range of concentrations. Control wells receive only the solvent.
-
The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.
-
The activity of PPO is monitored by measuring the rate of formation of protoporphyrin IX, which is fluorescent. The fluorescence is measured over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
2. Whole-Plant Herbicidal Efficacy Bioassay (Greenhouse)
-
Objective: To evaluate the herbicidal efficacy of the test compound on whole plants and determine the dose required for 50% growth reduction (GR50).
-
Plant Material: Seeds of various weed species (e.g., Amaranthus retroflexus, Setaria faberi) and a crop species (e.g., soybean, corn) are sown in pots containing a standardized soil mix.
-
Growth Conditions: Plants are grown in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Herbicide Application:
-
Pre-emergence: The test compound is applied to the soil surface immediately after sowing the seeds.
-
Post-emergence: The test compound is applied to the foliage of the plants at a specific growth stage (e.g., 2-3 true leaves).
-
Application is performed using a calibrated track sprayer to ensure uniform coverage. A range of doses is applied to establish a dose-response relationship.
-
-
Efficacy Assessment:
-
Visual injury ratings are taken at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).
-
At the end of the experiment, the above-ground biomass of the plants is harvested, dried in an oven, and weighed.
-
-
Data Analysis: The percent growth reduction relative to untreated control plants is calculated for each dose. The GR50 value is determined by fitting the biomass data to a log-logistic dose-response model.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The information on this compound is based on a hypothesized mechanism of action and should be confirmed by experimental data. All experimental work should be conducted in accordance with established laboratory safety protocols.
References
- 1. Researches on the evaluation of pesticide safety in humans using a pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flumioxazin, a PPO inhibitor: A weight-of-evidence consideration of its mode of action as a developmental toxicant in the rat and its relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flumioxazin metabolism in pregnant animals and cell-based protoporphyrinogen IX oxidase (PPO) inhibition assay of fetal metabolites in various animal species to elucidate the mechanism of the rat-specific developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically effective dose of flumioxazin and pyroxasulfone for control of multiple herbicide–resistant waterhemp (Amaranthus tuberculatus) in soybean | Weed Science | Cambridge Core [cambridge.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. "Relative Soybean Response to Aminocyclopyrachlor, 2,4-D, Dicamba, and " by Trey I. Clark [trace.tennessee.edu]
A Comparative Analysis of the Binding Thermodynamics of Pyrimidine-2,4-dione Derivatives
This guide provides a comprehensive comparative analysis of the binding thermodynamics of pyrimidine-2,4-dione derivatives to various protein targets. The information is intended for researchers, scientists, and drug development professionals engaged in the study and development of this important class of compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Pyrimidine-2,4-dione Derivatives
The pyrimidine-2,4-dione scaffold, also known as uracil, is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active molecules. Derivatives of this scaffold have been investigated as inhibitors of numerous protein targets, playing crucial roles in various disease areas, particularly in oncology and immunology. Understanding the thermodynamic principles that govern the binding of these derivatives to their targets is paramount for the rational design of more potent and selective therapeutic agents. This guide focuses on the comparative binding thermodynamics, examining the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS) of these interactions.
Quantitative Data Summary
The following tables summarize the binding thermodynamics and inhibitory activities of selected pyrimidine-2,4-dione derivatives against various protein targets. The data has been compiled from publicly available research.
Table 1: Binding Thermodynamics of Pyrimidine-2,4-dione Derivatives against Human Dihydroorotate Dehydrogenase (DHODH)
| Compound | Dissociation Constant (Kᵈ) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Stoichiometry (n) |
| Compound A | 15.2 | -8.5 | 1.2 | 1.02 |
| Compound B | 8.7 | -9.8 | 0.9 | 0.98 |
Data obtained by Isothermal Titration Calorimetry (ITC) at 25°C.[1]
Table 2: Inhibitory Activity of Pyrimidine-2,4-dione Derivatives against BRD4 and PLK1
| Compound | Target | IC50 (µM) |
| Compound 4 | BRD4 | 0.029 |
| PLK1 | 0.094 | |
| Compound 7 | BRD4 | 0.042 |
| PLK1 | 0.02 | |
| Volasertib (Reference) | BRD4 | 0.017 |
| PLK1 | 0.025 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. While not providing a full thermodynamic profile, these values offer a measure of binding affinity.[2]
Table 3: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1
| Compound | PARP-1 IC50 (nM) |
| S2 | 4.06 ± 0.18 |
| S7 | 3.61 ± 0.15 |
| Olaparib (Reference) | 5.77 |
These pyrano[2,3-d]pyrimidine-2,4-dione derivatives demonstrate potent inhibition of PARP-1.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between pyrimidine-2,4-dione derivatives and their target protein.
Materials:
-
Purified target protein (e.g., Human DHODH, >95% purity)
-
Pyrimidine-2,4-dione derivative (e.g., Compound A or B)
-
ITC Buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP)
-
DMSO (for dissolving compounds)
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20 µM of human DHODH) in ITC buffer.
-
Prepare a stock solution of the pyrimidine-2,4-dione derivative (e.g., 10 mM in 100% DMSO) and dilute it to the final desired concentration (e.g., 200 µM) in ITC buffer, ensuring the final DMSO concentration matches that in the protein solution (e.g., 2%).
-
Thoroughly degas all solutions before use to prevent bubble formation.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 18 injections of 2 µL) at regular intervals (e.g., 150 seconds).
-
-
Data Analysis:
-
Perform a control experiment by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
This analysis will yield the dissociation constant (Kᵈ), enthalpy change (ΔH), and stoichiometry (n).
-
The entropy change (TΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = RTln(Kᵈ).[1]
-
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association rate constant, k_a; dissociation rate constant, k_d) and affinity (K_D) of pyrimidine-2,4-dione derivatives to their target protein.
Materials:
-
Purified target protein (e.g., BRD4 or PLK1)
-
Pyrimidine-2,4-dione derivative
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the pyrimidine-2,4-dione derivative in the running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.
-
Monitor the association phase (as the analyte binds to the immobilized protein) and the dissociation phase (as the analyte dissociates from the protein when buffer is flowed over the surface).
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[1]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a pyrimidine-2,4-dione derivative with its target protein in a cellular environment.
Materials:
-
Intact cells expressing the target protein
-
Pyrimidine-2,4-dione derivative
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR machine), cell lysis, and protein analysis (e.g., Western blotting)
Procedure:
-
Cell Treatment:
-
Treat intact cells with the pyrimidine-2,4-dione derivative or vehicle control for a defined period.
-
-
Heating:
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Analysis:
-
Analyze the amount of soluble target protein remaining at each temperature using a method such as Western blotting.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the ligand has bound to and stabilized the target protein.[1]
-
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating Specificity: A Comparative Guide to the Selectivity of Novel Pyrimidine-2,4(1H,3H)-dione Derivatives
For Immediate Release
The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold continues to be a cornerstone in medicinal chemistry, yielding a diverse array of bioactive molecules. Recent advancements have seen the development of novel derivatives with potent and, crucially, selective inhibitory activity against a range of therapeutic targets. This guide provides a comparative analysis of the selectivity of these emerging compounds, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this dynamic field.
Key Targets and Comparative Selectivity
The versatility of the pyrimidine-2,4(1H,3H)-dione core allows for substitutions that can be fine-tuned to achieve high affinity and selectivity for specific enzyme families. This section summarizes the selectivity profiles of recently developed derivatives against key therapeutic targets.
Bruton's Tyrosine Kinase (BTK) Inhibitors
A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies.[1] Notably, these compounds exhibit promising selectivity against other kinases, a key factor in mitigating off-target effects.
| Compound | Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Off-Target/Target) |
| Compound 17 | BTK | 1.2 | EGFR | >1000 | >833 |
| Compound 18 | BTK | 0.8 | EGFR | Not Reported | Not Reported |
| Ibrutinib (Reference) | BTK | 0.6 | EGFR | 5.6 | 9.3 |
Table 1: Comparative inhibitory activity of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives against BTK and EGFR. Data sourced from[1].
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
The DNA damage repair pathway is a prime target in oncology. Pyrimidine-2,4(1H,3H)-dione derivatives have been explored as inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1. Selectivity against other PARP family members, such as PARP-2, is a key consideration in the development of next-generation inhibitors to potentially reduce hematological toxicities.[2][3][4]
| Compound | Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Off-Target/Target) |
| Veliparib | PARP1 | ~2-5 | PARP2 | ~2-5 | ~1 |
| Niraparib | PARP1 | ~2-4 | PARP2 | ~2-3 | ~1 |
| A-966492 | PARP1 | ~1.5 | PARP2 | ~3.1 | ~2 |
Table 2: Comparative inhibitory activity of PARP inhibitors. Data for Veliparib and Niraparib sourced from[5], and for A-966492 from[6].
Ecto-5'-nucleotidase (CD73) Inhibitors
Targeting the immunosuppressive tumor microenvironment is a leading strategy in cancer therapy. Novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of CD73, an ecto-enzyme that generates immunosuppressive adenosine.[7]
| Compound | Target | IC50 (nM) |
| Compound 35j | CD73 | 2.1 |
Table 3: Inhibitory activity of a (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivative against CD73. Data sourced from[7]. A full selectivity panel was not reported in the initial findings.
Macrophage Migration Inhibitory Factor (MIF) Family Inhibitors
The MIF cytokine family plays a role in various inflammatory diseases and cancers. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of D-dopachrome tautomerase (D-DT or MIF2). Initial reports suggested high selectivity for MIF2 over the homologous MIF, but a subsequent correction indicated that at least one potent compound is non-selective.[8][9][10][11]
| Compound | Target | IC50 (µM) | Off-Target | IC50 (µM) | Selectivity (Off-Target/Target) |
| Compound 5d | MIF2 | 1.0 | MIF | 1.8 | ~0.56 (Non-selective) |
Table 4: Inhibitory activity of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative against MIF2 and MIF. Data sourced from[8][11].
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor selectivity.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.
-
Reagent Preparation : Prepare 4X solutions of the test compound, a 2X kinase/antibody mixture, and a 4X fluorescently labeled tracer in the appropriate kinase buffer.
-
Assay Procedure : In a 384-well plate, add 4 µL of the test compound solution. Subsequently, add 8 µL of the kinase/antibody mixture to all wells. Initiate the binding reaction by adding 4 µL of the tracer solution.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition : Measure the TR-FRET signal using a plate reader with appropriate filters for the europium donor and the Alexa Fluor® 647 acceptor.
-
Data Analysis : The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
PARP Activity Assay (Colorimetric)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP.
-
Reagent Preparation : Prepare cell lysates or use recombinant PARP enzyme. Prepare solutions of biotinylated NAD+, histone-coated plates, and the test inhibitor.
-
Assay Procedure : Add the cell lysate or recombinant PARP to the histone-coated wells. Add the test inhibitor at various concentrations. Initiate the reaction by adding biotinylated NAD+.
-
Incubation : Incubate the plate to allow for the PARP-catalyzed reaction.
-
Detection : Wash the wells to remove unincorporated biotinylated NAD+. Add streptavidin-HRP and incubate. After another wash step, add a chemiluminescent substrate.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : A decrease in signal indicates inhibition of PARP activity. Calculate IC50 values from the dose-response curve.
CD73 Enzymatic Activity Assay (Colorimetric - Malachite Green)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.
-
Reagent Preparation : Prepare solutions of recombinant CD73 enzyme, AMP substrate, and the test inhibitor in CD73 assay buffer.
-
Assay Procedure : In a 96-well plate, add the test inhibitor to the wells. Add the recombinant CD73 enzyme to all wells except the negative control. Pre-incubate to allow for inhibitor binding. Initiate the reaction by adding the AMP substrate.
-
Incubation : Incubate the plate at 37°C for a predetermined time within the linear range of the reaction.
-
Detection : Stop the reaction by adding a Malachite Green-based phosphate detection reagent.
-
Data Acquisition : Measure the absorbance at approximately 630 nm using a microplate reader.
-
Data Analysis : The amount of phosphate produced is proportional to CD73 activity. Calculate the percent inhibition and determine the IC50 value.[12][13]
MIF/MIF2 Tautomerase Activity Assay
This assay measures the enzymatic conversion of a non-native substrate, L-dopachrome methyl ester, by MIF or MIF2.
-
Reagent Preparation : Prepare solutions of recombinant MIF or MIF2 enzyme and the test inhibitor. Prepare the L-dopachrome methyl ester substrate.
-
Assay Procedure : In a suitable assay buffer, mix the enzyme with the test inhibitor at various concentrations.
-
Incubation : Pre-incubate the enzyme and inhibitor mixture.
-
Reaction Initiation : Initiate the reaction by adding the L-dopachrome methyl ester substrate.
-
Data Acquisition : Monitor the decrease in absorbance at 475 nm over time using a spectrophotometer. This decrease corresponds to the tautomerization of the substrate.
-
Data Analysis : Calculate the initial reaction rates and determine the percent inhibition at each inhibitor concentration to derive the IC50 value.[14][15]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological contexts, the following diagrams were generated using Graphviz (DOT language).
A generalized workflow for in vitro enzyme inhibition assays.
Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK inhibition.
The role of PARP-1 in DNA single-strand break repair and its inhibition.
The CD73-adenosine pathway in the tumor microenvironment.
References
- 1. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction to “Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unict.it [iris.unict.it]
Comparison of the cytotoxic effects of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione on cancer vs. normal cell lines
A comprehensive review of scientific literature reveals a significant gap in the publicly available data regarding the cytotoxic effects of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione on both cancerous and normal cell lines. Despite the broad interest in pyrimidine derivatives for their potential as anticancer agents, specific experimental data for this particular compound, including comparative IC50 values, detailed experimental protocols, and elucidated signaling pathways, could not be retrieved from the surveyed scientific databases.
The exploration of novel chemical entities for selective cytotoxicity against cancer cells is a cornerstone of modern drug discovery. The pyrimidine scaffold, in particular, is a well-established pharmacophore present in numerous approved anticancer drugs. These compounds often exert their effects by interfering with nucleic acid synthesis or by inhibiting key signaling pathways crucial for cancer cell proliferation and survival.
While numerous studies investigate the synthesis and cytotoxic properties of various substituted pyrimidine-2,4(1H,3H)-diones, research specifically detailing the biological activity of the 6-cyclopropyl derivative is conspicuously absent in the public domain. Consequently, a direct comparison of its effects on malignant versus non-malignant cells cannot be constructed at this time.
To facilitate future research in this area, this guide outlines the standard experimental methodologies and data presentation formats that would be required to perform such a comparative analysis.
Future Data Requirements and Experimental Framework
Should data on this compound become available, a comprehensive comparison would necessitate the following:
Data Presentation:
A crucial aspect of comparative analysis is the clear and concise presentation of quantitative data. The following table structure is recommended for summarizing key cytotoxic parameters.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) | Cell Viability (%) at [X] µM | Apoptosis Rate (%) at [X] µM | Reference |
| Cancer Cell Lines | |||||
| e.g., MCF-7 | Breast Adenocarcinoma | ||||
| e.g., A549 | Lung Carcinoma | ||||
| e.g., HCT116 | Colon Carcinoma | ||||
| Normal Cell Lines | |||||
| e.g., MCF-10A | Normal Breast Epithelial | ||||
| e.g., BEAS-2B | Normal Bronchial Epithelial | ||||
| e.g., CCD-18Co | Normal Colon Fibroblast |
IC50: The concentration of a drug that gives half-maximal inhibitory response. [X] represents a standardized concentration for direct comparison.
Experimental Protocols:
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following outlines a standard protocol for assessing cytotoxicity.
Cell Culture and Maintenance:
-
Cell Lines: Specify the cancer cell lines (e.g., MCF-7, A549, HCT116) and normal cell lines (e.g., MCF-10A, BEAS-2B, CCD-18Co) used.
-
Culture Medium: Detail the basal medium (e.g., DMEM, RPMI-1640), supplements (e.g., fetal bovine serum percentage, penicillin/streptomycin concentrations), and incubation conditions (temperature, CO2 percentage, humidity).
Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Seeding: Plate a defined number of cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining):
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations:
Visual representations of experimental workflows and biological pathways are critical for understanding complex processes.
Caption: Experimental workflow for determining the cytotoxicity of a compound.
In the absence of specific data for this compound, this guide serves as a framework for the necessary experimental design and data presentation required to rigorously evaluate its potential as a selective anticancer agent. Further research is imperative to elucidate the cytotoxic profile and mechanism of action of this specific pyrimidine derivative.
Safety Operating Guide
Navigating the Disposal of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on information for structurally similar chemicals and general principles of hazardous waste management. It is crucial to handle this compound as a potentially hazardous substance.
Hazard Profile and Safety Precautions
Based on the hazard profiles of analogous pyrimidine derivatives, this compound should be managed with caution. The primary potential hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.[1][2][3] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[1][2] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2] | Wear eye or face protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Avoid breathing dust. If inhaled, remove person to fresh air.[1][3] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[2] |
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[4]
-
A lab coat or protective clothing to prevent skin exposure[2]
-
In case of dust formation, a NIOSH/MSHA approved respirator is necessary.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This process should be carried out in a designated and well-ventilated area, preferably within a fume hood.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[5]
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.[3]
-
For liquid waste containing this compound, use a separate, leak-proof, and clearly labeled waste container.[5]
-
-
Container Management:
-
Ensure waste containers are made of a material compatible with pyrimidine derivatives.
-
Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[3][6]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.[7]
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. The following information is based on the known hazards of similar pyrimidine derivatives and established best practices for handling potent chemical compounds.
Hazard Assessment and Key Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not located, an SDS for a closely related pyrimidine derivative indicates significant potential hazards.[1] Users should handle this compound with extreme caution, assuming it possesses similar toxicological properties.
Quantitative Data Summary
| Property | Value | Source/Notes |
| GHS Hazard Statements | H300: Fatal if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | Based on a representative pyrimidine derivative.[1] |
| GHS Precautionary Statements | P260, P264, P270, P271, P273, P280, P301 + P310 + P330, P302 + P352, P304 + P340 + P312, P305 + P351 + P338, P332 + P313, P361 + P364, P403 + P233, P405, P501 | Based on a representative pyrimidine derivative.[1] |
| Molecular Formula | C₇H₈N₂O₂ | N/A |
| Molecular Weight | 152.15 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to prevent exposure.
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the solid powder or if dusts may be generated.[1]
-
Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and airborne particles.
-
Skin and Body Protection: A flame-retardant lab coat, worn over full-body clothing, is necessary. Consider disposable coveralls for added protection during large-scale operations or when there is a significant risk of contamination.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Change gloves immediately if contaminated.
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
